KT-531
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H14F4N2O4S |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
4-[[cyclopropyl-(2,3,4,5-tetrafluorophenyl)sulfonylamino]methyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C17H14F4N2O4S/c18-12-7-13(15(20)16(21)14(12)19)28(26,27)23(11-5-6-11)8-9-1-3-10(4-2-9)17(24)22-25/h1-4,7,11,25H,5-6,8H2,(H,22,24) |
InChI Key |
HYEWQOQZANKATO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(CC2=CC=C(C=C2)C(=O)NO)S(=O)(=O)C3=C(C(=C(C(=C3)F)F)F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of MTX-531
Note to the reader: Extensive searches for a molecule designated "KT-531" did not yield relevant results. However, a significant body of research exists for a molecule with a similar designation, "MTX-531," which aligns with the likely therapeutic area of interest. This document provides a detailed technical overview of MTX-531, assuming a typographical error in the original query.
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a detailed analysis of MTX-531, a first-in-class dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[1][2][3][4] It is designed to overcome adaptive resistance mechanisms that frequently limit the efficacy of single-target cancer therapies.[5]
Core Mechanism of Action
MTX-531 is a rationally designed small molecule that concurrently and selectively inhibits two key signaling pathways implicated in tumor progression and therapeutic resistance: the EGFR pathway and the PI3K pathway.[1][2][3] In many cancers, particularly head and neck squamous cell carcinoma (HNSCC), these two pathways can provide escape routes for cancer cells when only one is inhibited.[1][4] By targeting both, MTX-531 aims to induce a more durable anti-tumor response.[3][6]
The innovative design of MTX-531 was achieved through a computational chemistry approach.[1][4] This involved studying the binding modes of known EGFR and PI3K inhibitors to their respective ATP binding sites.[2] The result is a single molecule that can bind to either kinase, a concept described as a "flipped binding mode".[2] This dual-targeting capability within a single molecule offers a significant advantage over combination therapies of two separate inhibitors, potentially leading to a better toxicity profile.[2]
A unique feature of MTX-531 is its ability to avoid the hyperglycemia commonly associated with pan-PI3K inhibitors.[1][2][4][6] This is attributed to its weak agonistic activity towards peroxisome proliferator-activated receptor-gamma (PPARγ).[6][7] This mitigates the insulin (B600854) resistance that often leads to elevated blood glucose levels with other PI3K inhibitors, thus improving its therapeutic index.[2][5][6]
Preclinical studies have demonstrated that MTX-531 monotherapy leads to significant and durable tumor regressions in various cancer models, including HNSCC and KRAS-mutated gastrointestinal tumors.[1][3][4][8]
Quantitative Data
The following tables summarize the key quantitative data for MTX-531 from preclinical studies.
Table 1: In Vitro Potency of MTX-531
| Target | IC50 (nM) |
| EGFR | 14.7[3][7][8][9][10] |
| PI3Kα | 6.4[7][9] |
| PI3Kβ | 233[7][9] |
| PI3Kγ | 8.3[7][9] |
| PI3Kδ | 1.1[7][9] |
| DNA-PK | 5.4[9] |
| HER2 | 2,500[9] |
| HER4 | >10,000[9] |
Table 2: Cellular Activity of MTX-531
| Cell Line/Assay | Endpoint | Value |
| 293H cells | PPARγ activation (EC50) | 3.4 µM[7][9] |
| CAL-33 cells | Apoptosis induction | 3-10 µM[9] |
Table 3: In Vivo Efficacy of MTX-531
| Cancer Model | Dosing | Outcome |
| HNSCC PDX models | 100 mg/kg, p.o., daily | Tumor regressions and survival improvement (62% to >500%)[3][8][9] |
| KRAS-mutant colorectal and pancreatic xenografts | In combination with RAS pathway inhibitors | Durable tumor regressions and increased median survival[6] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by MTX-531 and its mechanism of action.
Caption: MTX-531 dual inhibition of EGFR and PI3K signaling pathways.
Caption: Generalized workflow for in vivo efficacy studies of MTX-531.
Experimental Protocols
The following are representative, generalized protocols based on published descriptions of experiments involving MTX-531. For precise, detailed methodologies, consulting the primary literature, such as Whitehead et al., Nat. Cancer 5(8), 1250-1266 (2024), is recommended.[9]
4.1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of MTX-531 against target kinases.
-
Methodology:
-
Recombinant human kinases (e.g., EGFR, PI3K isoforms) are used.
-
A suitable substrate (e.g., a peptide for phosphorylation) and ATP are prepared in a kinase buffer.
-
MTX-531 is serially diluted to a range of concentrations.
-
The kinase, substrate, ATP, and MTX-531 are incubated together in a microplate.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based detection method.
-
The percentage of kinase activity inhibition is calculated for each concentration of MTX-531.
-
IC50 values are determined by fitting the dose-response data to a suitable pharmacological model.
-
4.2. Cell-Based Assays (e.g., using CAL-33 Tongue Squamous Cell Carcinoma Cells)
-
Objective: To assess the effect of MTX-531 on cell signaling, proliferation, and apoptosis.
-
Methodology:
-
Cell Culture: CAL-33 cells are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of MTX-531 (e.g., 0-10 µM) for specified durations (e.g., 2, 8, 24 hours).
-
Western Blotting for Signaling Pathway Inhibition:
-
Cell lysates are collected and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
Membranes are probed with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-4E-BP1).
-
Secondary antibodies conjugated to a detection enzyme are used, and bands are visualized to assess the inhibition of phosphorylation.[9]
-
-
Apoptosis Assay:
-
Treated cells are stained with markers of apoptosis (e.g., Annexin V and propidium (B1200493) iodide).
-
The percentage of apoptotic cells is quantified by flow cytometry.
-
-
4.3. In Vivo Patient-Derived Xenograft (PDX) Model Studies
-
Objective: To evaluate the anti-tumor efficacy and tolerability of MTX-531 in a clinically relevant model.
-
Methodology:
-
Model Establishment: Tumor fragments from human patients (e.g., HNSCC) are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives MTX-531 orally at a specified dose and schedule (e.g., 100 mg/kg, once daily).[9]
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or it may continue to assess survival. Tumor tissue can be collected for pharmacodynamic analysis (e.g., western blotting for target inhibition).
-
Conclusion
MTX-531 represents a promising therapeutic strategy that addresses the challenge of adaptive resistance in cancer. Its dual inhibition of EGFR and PI3K, combined with a favorable safety profile that avoids the common toxicity of hyperglycemia, positions it as a strong candidate for clinical development. The preclinical data strongly support its continued investigation in cancers driven by these signaling pathways. Investigational new drug-enabling toxicology studies are currently underway to support the initiation of clinical trials.[3][8]
References
- 1. news-medical.net [news-medical.net]
- 2. A dual-threat cancer drug takes aim at resistance mechanisms | Drug Discovery News [drugdiscoverynews.com]
- 3. MEKanistic Therapeutics Inc.'s First-in-Class Dual EGFR and PI3K Investigational Therapy, MTX-531, Demonstrates Significant Tolerability and Durable Tumor Regressions in Preclinical Cancer Models — MEKanistic Therapeutics [mekanistic.com]
- 4. animalcare.umich.edu [animalcare.umich.edu]
- 5. A first-in-class selective inhibitor of EGFR and PI3K offers a single-molecule approach to targeting adaptive resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MEKanistic's MTX-531 Shows Promising Results in Preclinical Cancer Models [synapse.patsnap.com]
- 9. caymanchem.com [caymanchem.com]
- 10. MEKanistic Therapeutics Inc.'s MTX-531 Shows Tolerability and Tumor Reduction in Preclinical Studies [synapse.patsnap.com]
The Dual Kinase Inhibitor THZ531: A Technical Guide to its Target Proteins and Signaling Pathways
For Immediate Release
This technical guide provides an in-depth overview of the potent and selective covalent inhibitor, THZ531. Primarily targeting Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13), THZ531 has emerged as a critical tool for researchers in oncology and drug development. This document details the mechanism of action, associated signaling pathways, quantitative data, and key experimental protocols related to THZ531, intended for a scientific audience.
Core Target Proteins and Mechanism of Action
THZ531 is a first-in-class covalent inhibitor that irreversibly targets a unique cysteine residue located outside the ATP-binding pocket of both CDK12 and CDK13.[1] This covalent modification leads to the selective inhibition of their kinase activity.[1] CDK12 and CDK13, in complex with Cyclin K, are crucial regulators of transcriptional elongation.[2] They function by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), specifically at the serine 2 position (Ser2).[2] This phosphorylation event is critical for the transition from transcriptional initiation to productive elongation, particularly for long and complex genes, including those involved in the DNA Damage Response (DDR) and those associated with super-enhancers.[1][3]
By inhibiting CDK12 and CDK13, THZ531 effectively reduces the levels of Ser2 phosphorylation on the Pol II CTD.[4] This impairment of transcriptional elongation leads to the premature termination of transcription for a specific subset of genes, resulting in decreased expression of key proteins involved in DNA repair pathways, such as BRCA1, ATM, and FANCF.[5][6] The resulting cellular state, often termed "BRCAness," renders cancer cells vulnerable to DNA damaging agents and PARP inhibitors.[6] Ultimately, the disruption of these critical transcriptional programs by THZ531 induces apoptotic cell death in various cancer models.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for THZ531 from various in vitro and cellular assays.
Table 1: Biochemical Inhibitory Activity of THZ531
| Target | IC50 (nM) | Assay Type | Reference |
| CDK12 | 158 | Radiometric Kinase Assay | [7] |
| CDK13 | 69 | Radiometric Kinase Assay | [7] |
Table 2: Cellular Activity of THZ531
| Cell Line | IC50 (nM) | Assay Type | Reference |
| Jurkat (T-ALL) | 50 | Cell Proliferation (CellTiter-Glo) | [4][5] |
Signaling Pathways Modulated by THZ531
THZ531 primarily impacts two key signaling pathways: the transcriptional regulation pathway via CDK12/13 inhibition and the innate immune signaling pathway through STING activation.
Transcriptional Regulation and DNA Damage Response Pathway
The central signaling cascade initiated by THZ531 is the disruption of CDK12/13-mediated transcriptional control. This leads to a downstream cascade affecting DNA repair and cell survival.
Caption: THZ531 signaling pathway in transcriptional regulation.
STING Pathway Activation
Recent evidence suggests that the inactivation of CDK12/13 by inhibitors like THZ531 can lead to the accumulation of cytosolic DNA fragments due to increased DNA damage and replication stress.[1][8][9][10][11] This cytosolic DNA is detected by cGAS, leading to the activation of the STING (Stimulator of Interferon Genes) pathway, which in turn promotes an anti-tumor immune response.[1][8][9][10][11]
Caption: STING pathway activation by CDK12/13 inhibition.
Detailed Experimental Protocols
Radiometric Kinase Assay for IC50 Determination
This protocol is adapted from methodologies used to assess the inhibitory activity of compounds against CDK12/13.[5][7][12]
Materials:
-
Recombinant human CDK12/Cyclin K and CDK13/Cyclin K complexes
-
GST-tagged RNA Polymerase II C-terminal domain (CTD) peptide substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
THZ531 dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of THZ531 in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the CTD substrate, and the diluted THZ531. For covalent inhibitors, a pre-incubation step of the enzyme with the compound (e.g., 30-60 minutes at room temperature) is recommended to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P in the CTD substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (CellTiter-Glo®)
This protocol is a common method to determine the effect of a compound on cell viability.[4]
Materials:
-
Cancer cell line (e.g., Jurkat)
-
Complete cell culture medium
-
THZ531 dissolved in DMSO
-
96-well opaque-walled cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of THZ531. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control and determine the IC50 value.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This protocol is used to map the genome-wide occupancy of proteins such as RNA Polymerase II and its phosphorylated forms.[13]
Materials:
-
Cells treated with THZ531 or DMSO control
-
Formaldehyde (B43269) (1% final concentration) for cross-linking
-
Glycine to quench cross-linking
-
Lysis buffer
-
Sonication equipment
-
Antibodies specific to total Pol II and phospho-Ser2 Pol II
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for sequencing library preparation
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Chromatin Preparation: Lyse cells and sonicate the chromatin to shear DNA into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with specific antibodies overnight. Use magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the cross-links by heating. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align sequenced reads to a reference genome and perform peak calling and downstream analysis to identify regions of protein binding.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for identifying and characterizing a covalent inhibitor like THZ531.
Caption: Experimental workflow for THZ531 characterization.
References
- 1. CDK12/13 inactivation triggers STING-mediated antitumor immunity in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological and pathological roles of the transcriptional kinases CDK12 and CDK13 in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK13 cooperates with CDK12 to control global RNA polymerase II processivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CDK12/13 | Insilico Medicine [insilico.com]
- 7. apexbt.com [apexbt.com]
- 8. JCI - CDK12/13 inactivation triggers STING-mediated antitumor immunity in preclinical models [jci.org]
- 9. CDK12/13 inactivation triggers STING-mediated antitumor immunity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Immunotherapy Success Tied to CDK12/13 Inhibition | Technology Networks [technologynetworks.com]
- 12. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
in vitro and in vivo studies of KT-531
- 1. news-medical.net [news-medical.net]
- 2. animalcare.umich.edu [animalcare.umich.edu]
- 3. A dual-threat cancer drug takes aim at resistance mechanisms | Drug Discovery News [drugdiscoverynews.com]
- 4. MEKanistic Therapeutics Inc.'s First-in-Class Dual EGFR and PI3K Investigational Therapy, MTX-531, Demonstrates Significant Tolerability and Durable Tumor Regressions in Preclinical Cancer Models [prnewswire.com]
- 5. MEKanistic's MTX-531 Shows Promising Results in Preclinical Cancer Models [synapse.patsnap.com]
- 6. Pharmacodynamics and pharmacokinetics of AMG 531, a novel thrombopoietin receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Pharmacological Properties of Kinase Inhibitors Potentially Miscatalogued as KT-531
Disclaimer: The designation "KT-531" does not correspond to a single, well-defined pharmacological agent in publicly available scientific literature. It is likely a typographical error. This guide presents the pharmacological properties of two prominent kinase inhibitors, ARQ 531 (Nemtabrutinib) and MTX-531 , which are plausible intended subjects of inquiry based on their nomenclature and relevance in current research. Additionally, other compounds with similar numerical designations are briefly described to ensure comprehensive coverage.
ARQ 531 (Nemtabrutinib): A Reversible BTK Inhibitor
ARQ 531, also known as Nemtabrutinib (MK-1026), is an orally bioavailable, potent, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It is designed to inhibit not only wild-type BTK but also the C481S mutant, a common mechanism of resistance to first-generation irreversible BTK inhibitors like ibrutinib.[1][3] Beyond BTK, ARQ 531 exhibits a multi-kinase inhibition profile, targeting other kinases involved in oncogenic signaling pathways.[1][4][5]
Quantitative Pharmacological Data
| Target | Assay Type | Value | Species/Cell Line | Reference |
| Wild-Type BTK | Biochemical Assay | IC50: 0.85 nM | Recombinant Protein | [6][7] |
| C481S Mutant BTK | Biochemical Assay | IC50: 0.39 nM | Recombinant Protein | [6][7] |
| BMX | Biochemical Assay | IC50: 5.23 nM | Recombinant Protein | [6] |
| TEC | Biochemical Assay | IC50: 5.80 nM | Recombinant Protein | [6] |
| TXK | Biochemical Assay | IC50: 36.4 nM | Recombinant Protein | [6] |
| LCK | Biochemical Assay | IC50: 3.86 nM | Recombinant Protein | [6] |
| YES | Biochemical Assay | IC50: 4.22 nM | Recombinant Protein | [6] |
| BLK | Biochemical Assay | IC50: 9.71 nM | Recombinant Protein | [6] |
| HCK | Biochemical Assay | IC50: 18.3 nM | Recombinant Protein | [6] |
| LYNa | Biochemical Assay | IC50: 18.8 nM | Recombinant Protein | [6] |
| FGR | Biochemical Assay | IC50: 25.9 nM | Recombinant Protein | [6] |
| FYN | Biochemical Assay | IC50: 32.2 nM | Recombinant Protein | [6] |
| FRK | Biochemical Assay | IC50: 48.0 nM | Recombinant Protein | [6] |
| TrkA | Biochemical Assay | IC50: 13.1 nM | Recombinant Protein | [6] |
| TrkB | Biochemical Assay | IC50: 11.7 nM | Recombinant Protein | [6] |
| TrkC | Biochemical Assay | IC50: 19.1 nM | Recombinant Protein | [6] |
| TMD8 Cell Line | Proliferation Assay | GI50: 0.13 µM | Human ABC-DLBCL | [5][6] |
| REC1 Cell Line | Proliferation Assay | GI50: 0.18 nM | Human Mantle Cell Lymphoma | [6] |
Experimental Protocols
Biochemical Kinase Inhibition Assay: The potency of ARQ 531 against various kinases is determined using in vitro biochemical assays. A general protocol involves:
-
Enzyme and Substrate Preparation: Recombinant human kinase enzymes and their specific peptide substrates are prepared in a suitable assay buffer.
-
Compound Dilution: ARQ 531 is serially diluted to a range of concentrations.
-
Reaction Initiation: The kinase, substrate, and ARQ 531 are incubated together in the presence of ATP to initiate the phosphorylation reaction. A common ATP concentration used is 1 mM to mimic physiological conditions.[8]
-
Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays that measure the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into the substrate, or luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of kinase inhibition at each concentration of ARQ 531 is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (e.g., using TMD8 cells):
-
Cell Seeding: TMD8 cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a range of concentrations of ARQ 531 or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The growth inhibition (GI50) value is calculated by plotting the percentage of viable cells against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Visualizations
ARQ 531 primarily targets the B-cell receptor (BCR) signaling pathway by inhibiting BTK. It also impacts downstream pathways such as PI3K/AKT and MAPK/ERK.[1][9][10]
Caption: ARQ 531 inhibits BTK and other kinases in the BCR pathway.
MTX-531: A Dual EGFR and PI3K Inhibitor
MTX-531 is a first-in-class, orally administered small molecule designed to selectively and simultaneously inhibit two key oncogenic kinases: epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K).[11][12][13][14] This dual-targeting approach aims to overcome adaptive resistance mechanisms that often limit the efficacy of single-target therapies.[11][12]
Quantitative Pharmacological Data
| Target | Assay Type | Value | Species/Cell Line | Reference |
| EGFR | Biochemical Assay | IC50: 14.7 nM | Recombinant Protein | [13][15][16] |
| PI3Kα | Biochemical Assay | IC50: 6.4 nM | Recombinant Protein | [15][16] |
| PI3Kβ | Biochemical Assay | IC50: 233 nM | Recombinant Protein | [15][16] |
| PI3Kγ | Biochemical Assay | IC50: 8.3 nM | Recombinant Protein | [15][16] |
| PI3Kδ | Biochemical Assay | IC50: 1.1 nM | Recombinant Protein | [15][16] |
| DNA-PK | Biochemical Assay | IC50: 5.4 nM | Recombinant Protein | [16] |
| HER2 | Biochemical Assay | IC50: 2,500 nM | Recombinant Protein | [16] |
| HER4 | Biochemical Assay | IC50: >10,000 nM | Recombinant Protein | [16] |
| PPARγ | Reporter Assay | EC50: 3.4 µM | HEK293 Cells | [15][16] |
| CAL-33 Cells | Apoptosis Assay | 3-10 µM | Human Tongue Squamous Cell Carcinoma | [16] |
Experimental Protocols
Western Blot for Pathway Inhibition: To confirm the inhibitory effect of MTX-531 on EGFR and PI3K signaling in a cellular context:
-
Cell Treatment: Cancer cells (e.g., CAL-33) are treated with various concentrations of MTX-531 for a specified time (e.g., 2 hours).[15]
-
Cell Lysis: Cells are lysed to extract total proteins.
-
Protein Quantification: Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated forms of key signaling proteins (e.g., p-Akt, p-4E-BP1) and their total protein counterparts.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the phosphorylated protein bands is normalized to the total protein levels to determine the extent of pathway inhibition.
In Vivo Xenograft Model:
-
Tumor Implantation: Human cancer cells (e.g., CAL-33) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. MTX-531 is administered orally at a specified dose and schedule (e.g., 100 mg/kg daily).[16]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated and control groups.
Signaling Pathways and Visualizations
MTX-531 dually inhibits the EGFR and PI3K pathways, which are often interconnected and can mediate resistance to single-agent therapies.
Caption: MTX-531 dually inhibits EGFR and PI3K signaling pathways.
General Experimental Workflow
The following diagram illustrates a typical workflow for characterizing a kinase inhibitor.
Caption: A generalized workflow for kinase inhibitor characterization.
Other Compounds with Similar Designations
-
AMG 531 (Romiplostim): A thrombopoietin (TPO) receptor agonist, also known as a "peptibody," that stimulates platelet production.[17][18] It is used to treat chronic immune thrombocytopenic purpura (ITP).[19][20]
-
THZ531: A selective and covalent inhibitor of cyclin-dependent kinases 12 and 13 (CDK12/13).[21][22] It works by targeting a cysteine outside the kinase domain, leading to the inhibition of transcription elongation and inducing apoptosis in cancer cells.[23][24]
-
KT3-671: A potent and selective nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor, with antihypertensive effects.[25]
-
E 4031: A class III antiarrhythmic agent that selectively blocks the hERG (human Ether-à-go-go-Related Gene) potassium channels, thereby prolonging the cardiac action potential.[26][27][28]
References
- 1. The BTK Inhibitor ARQ 531 Targets Ibrutinib Resistant CLL and Richter’s Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nemtabrutinib - Wikipedia [en.wikipedia.org]
- 3. ArQule Announces First Patient Dosed In Phase I Trial Of BTK Inhibitor, ARQ 531, For B-Cell Malignancies - BioSpace [biospace.com]
- 4. The new small tyrosine kinase inhibitor ARQ531 targets acute myeloid leukemia cells by disrupting multiple tumor-addicted programs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. ARQ531: the therapy that targets multiple pathways in acute myeloid leukemia | Haematologica [haematologica.org]
- 11. A first-in-class selective inhibitor of EGFR and PI3K offers a single-molecule approach to targeting adaptive resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. MEKanistic Therapeutics Inc.'s First-in-Class Dual EGFR and PI3K Investigational Therapy, MTX-531, Demonstrates Significant Tolerability and Durable Tumor Regressions in Preclinical Cancer Models — MEKanistic Therapeutics [mekanistic.com]
- 14. A dual-threat cancer drug takes aim at resistance mechanisms | Drug Discovery News [drugdiscoverynews.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. caymanchem.com [caymanchem.com]
- 17. AMG 531: an investigational thrombopoiesis-stimulating peptibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacodynamics and pharmacokinetics of AMG 531, a novel thrombopoietin receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ouhsc.edu [ouhsc.edu]
- 20. AMG 531, a thrombopoiesis-stimulating protein, for chronic ITP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. apexbt.com [apexbt.com]
- 23. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. merckmillipore.com [merckmillipore.com]
- 25. Pharmacological properties of KT3-671, a novel nonpeptide angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. E-4031 - Wikipedia [en.wikipedia.org]
- 27. E-4031 dihydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]
- 28. E-4031 | hERG inhibitor | Probechem Biochemicals [probechem.com]
Unraveling the Enigma of KT-531 in Cellular Signaling Research
Despite a comprehensive search of scientific literature and public databases, a specific small molecule inhibitor designated as "KT-531" for use in cellular signaling research could not be definitively identified. The inquiry into this compound has revealed a landscape of similarly named agents with diverse biological activities, underscoring the critical need for precise nomenclature in scientific communication.
Initial investigations into "this compound" yielded information on a variety of substances, none of which align with the typical profile of a small molecule inhibitor for cellular signaling studies. These included "AMG 531" (Romiplostim), a thrombopoietin receptor ligand used in hematology; "GIM-531," an immunomodulatory agent targeting regulatory T-cells in oncology; "MTX-531," a dual inhibitor of EGFR and PI3K pathways in cancer; and "KT-474," an IRAK4 degrader with applications in inflammation. Furthermore, the designation "KT-531P" was found to correspond to a transmitter for a remote-controlled vehicle, highlighting the potential for nomenclature overlap across different fields.
Broader searches for a "KT-5xx" series of kinase inhibitors did not uncover a specific entry for "this compound." However, these inquiries did bring to light the existence of the "KT" series of protein kinase inhibitors. A notable member of this family is KT 5720 , a well-characterized and potent inhibitor of Protein Kinase A (PKA)[1]. The established role of KT 5720 in dissecting PKA-mediated signaling pathways suggests that the user's interest in "this compound" may stem from a misidentification or a reference to a less common or novel compound within this inhibitor family.
The absence of publicly available data on a compound specifically named "this compound" for cellular signaling research prevents the creation of an in-depth technical guide as originally requested. The core requirements of providing quantitative data, detailed experimental protocols, and signaling pathway diagrams cannot be fulfilled without a clearly identified and characterized molecule.
Researchers, scientists, and drug development professionals are advised to verify the precise chemical name, CAS number, or other unique identifiers for their compound of interest to ensure accurate information retrieval. In the context of the "KT" series of inhibitors, it is possible that "this compound" represents an internal designation not yet in the public domain, a discontinued (B1498344) compound, or a typographical error.
For those investigating cellular signaling pathways, particularly those involving cyclic nucleotide-dependent protein kinases, exploring the literature on established inhibitors such as KT 5720 may provide a valuable alternative and a wealth of experimental data.
References
KT-531 and its role in [specific disease] models
An In-depth Technical Guide to MTX-531 in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTX-531 is a first-in-class, orally bioavailable small molecule inhibitor that dually targets the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[1][2][3] Developed by MEKanistic Therapeutics, this investigational therapy was computationally designed to simultaneously block two key signaling pathways that are critical for cancer cell survival, proliferation, and resistance to therapy.[1][2][3] Preclinical studies have demonstrated the potential of MTX-531 in various cancer models, particularly in head and neck squamous cell carcinoma (HNSCC), colorectal cancer (CRC), and pancreatic cancer.[1][2] This guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to MTX-531.
Quantitative Data Presentation
The preclinical efficacy of MTX-531 has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of MTX-531
| Target | IC50 (nM) |
| EGFR | 14.7[1][4] |
| PI3Kα | 6.4[5] |
| PI3Kβ | 233[5] |
| PI3Kγ | 8.3[5] |
| PI3Kδ | 1.1[5] |
IC50 values represent the concentration of MTX-531 required to inhibit 50% of the target kinase activity in biochemical assays.
Table 2: In Vivo Efficacy of MTX-531 Monotherapy in HNSCC Patient-Derived Xenograft (PDX) Models
| HNSCC Model | Treatment | Objective Response Rate | Survival Improvement |
| Multiple Models | MTX-531 | 100% | 62% to >500%[1] |
Objective response rate refers to the percentage of tumors showing a significant reduction in size. Survival improvement is the percentage increase in the median survival of treated mice compared to control.
Table 3: In Vivo Efficacy of MTX-531 Combination Therapy in KRAS-Mutant CRC and Pancreatic Cancer PDX Models
| Cancer Type | Combination Therapy | Objective Response Rate |
| Colorectal (KRAS mutant) | MTX-531 + Trametinib (MEK inhibitor) | 100%[1] |
| Pancreatic (KRAS mutant) | MTX-531 + Trametinib (MEK inhibitor) | 100%[1] |
| Colorectal (KRAS G12C mutant) | MTX-531 + Sotorasib (KRAS G12C inhibitor) | 100%[1] |
| Pancreatic (KRAS G12C mutant) | MTX-531 + Sotorasib (KRAS G12C inhibitor) | 100%[1] |
These studies highlight the synergistic effect of MTX-531 with inhibitors of the RAS-MAPK pathway.
Signaling Pathway Visualization
MTX-531 exerts its anti-cancer effects by inhibiting the EGFR and PI3K signaling pathways. The following diagram illustrates the key components of these pathways and the points of inhibition by MTX-531.
Caption: EGFR and PI3K signaling pathways and points of inhibition by MTX-531.
Experimental Protocols
The preclinical evaluation of MTX-531 involved a series of in vitro and in vivo experiments to characterize its activity and mechanism of action.
In Vitro Cellular Assays
-
Cell Lines: The CAL-33 cell line, a human HNSCC cell line, was used for in vitro studies.[5]
-
Treatment: Cells were treated with varying concentrations of MTX-531 (0-10,000 nM) for 2 hours to assess the impact on EGFR and PI3K signaling pathways.[5]
-
Immunoblotting: Western blotting was used to measure the phosphorylation status of key proteins in the EGFR and PI3K/mTOR pathways. This technique allows for the quantification of pathway inhibition in a dose-dependent manner.[6]
-
PPARγ Activation Assay: To investigate the mechanism behind the lack of hyperglycemia, 3T3-L1 cells were treated with 10 µM of MTX-531 for 8-24 hours. The expression levels of PPARγ1 and PPARγ2 were then measured to assess the agonistic activity of MTX-531 on this receptor.[5]
In Vivo Patient-Derived Xenograft (PDX) Models
-
Model Establishment: Patient-derived xenografts from HNSCC, CRC, and pancreatic tumors were established by implanting fresh tumor tissue from patients into immunodeficient mice.[2][7] These models are known to better recapitulate the heterogeneity and therapeutic response of human tumors compared to cell line-derived xenografts.[8]
-
Drug Administration: MTX-531 was administered orally to mice bearing established PDX tumors.[5] For monotherapy studies, a dose of 25 mg/kg was given once daily.[5] In combination studies, MTX-531 was administered at 100 mg/kg.[5]
-
Efficacy Evaluation: Tumor growth was monitored regularly, and treatment efficacy was assessed by measuring tumor regressions and overall survival. Objective responses were noted in all HNSCC models treated with MTX-531 monotherapy.[1]
-
Pharmacodynamic Studies: To confirm target engagement in vivo, tumor and blood samples were collected at various time points after a single oral dose of MTX-531 (100 mg/kg).[5] The inhibition of EGFR and PI3K-mTOR signaling was then assessed by immunoblotting.[5]
-
Tolerability Assessment: The safety profile of MTX-531 was evaluated by monitoring the body weight of the mice and assessing blood glucose levels to check for hyperglycemia, a common side effect of other PI3K inhibitors. MTX-531 was well-tolerated and did not induce hyperglycemia at therapeutic doses.[1][2][5]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating the efficacy of MTX-531 in PDX models.
References
- 1. MEKanistic Therapeutics Inc.'s First-in-Class Dual EGFR and PI3K Investigational Therapy, MTX-531, Demonstrates Significant Tolerability and Durable Tumor Regressions in Preclinical Cancer Models — MEKanistic Therapeutics [mekanistic.com]
- 2. animalcare.umich.edu [animalcare.umich.edu]
- 3. mdpi.com [mdpi.com]
- 4. MEKanistic Therapeutics Inc.'s MTX-531 Shows Tolerability and Tumor Reduction in Preclinical Studies [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. A first-in-class selective inhibitor of EGFR and PI3K offers a single-molecule approach to targeting adaptive resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for KT-531 (MTX-531) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KT-531, also known as MTX-531, is a potent and selective first-in-class dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K).[1][2] This compound has demonstrated significant anti-tumor effects in preclinical models of head and neck squamous cell carcinoma (HNSCC) and colorectal cancer (CRC).[2][3][4] MTX-531 was computationally designed to target these two key drivers of cancer therapy resistance, offering a promising single-molecule approach to overcoming adaptive resistance mechanisms.[2][3]
These application notes provide detailed experimental protocols for the use of MTX-531 in cell culture, guidance on data interpretation, and a summary of its biochemical and cellular activities.
Mechanism of Action
MTX-531 simultaneously inhibits EGFR and PI3K, two crucial nodes in signaling pathways that regulate cell growth, proliferation, and survival.[3][4] In many cancers, inhibition of one pathway can lead to compensatory activation of the other, resulting in drug resistance. By targeting both EGFR and PI3K, MTX-531 effectively shuts down these escape mechanisms.[2] The molecule is designed to bind to the ATP-binding site of both kinases.[4]
Signaling Pathway
The signaling pathway affected by MTX-531 involves the inhibition of both the EGFR and PI3K/Akt/mTOR pathways. Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates, activating downstream signaling cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways. PI3K can also be activated by other receptor tyrosine kinases. MTX-531 blocks these initial activation steps, leading to a downstream reduction in cell proliferation and survival signals.
Quantitative Data
MTX-531 exhibits low nanomolar potency against both EGFR and PI3Kα.[1][3]
| Target | IC50 (nM) |
| EGFR | 14.7 - 15 |
| PI3Kα | 6.4 |
| PI3Kβ | 233 |
| PI3Kγ | 8.3 |
| PI3Kδ | 1.1 |
| mTOR | >10,000 |
| DNA-PK | 5.4 |
| Table 1: Biochemical IC50 values of MTX-531 against various kinases. Data compiled from multiple sources.[1][3][5][6] |
The cellular activity of MTX-531 has been evaluated in a panel of Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines.
| Cell Line | pEGFR EC50 (nM) | pAkt EC50 (nM) |
| CAL-33 | 300 | 100 |
| CAL-27 | 1000 | 300 |
| MOC1 | 300 | 100 |
| Table 2: Cellular potency of MTX-531 in HNSCC cell lines after a 2-hour treatment. EC50 values were determined by densitometry analysis of immunoblots.[7] |
Experimental Protocols
The following are suggested protocols for cell culture experiments using MTX-531. These should be adapted based on the specific cell line and experimental goals.
General Cell Culture and Maintenance
Recommended Cell Lines:
-
Head and Neck Squamous Cell Carcinoma (HNSCC): CAL-33, CAL-27, MOC1[3][7]
-
Colorectal Cancer (CRC): While specific cell lines are not detailed in the provided search results, patient-derived xenograft (PDX) models of CRC have been used.[3][4] Standard CRC cell lines like HCT116 or SW480 could be considered for initial in vitro studies.
General Culture Conditions:
-
Growth Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Environment: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 70-90% confluency.
Preparation of MTX-531 Stock Solution
-
Reconstitution: MTX-531 is typically supplied as a solid. Reconstitute in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Working Solutions: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
This protocol is designed to determine the effect of MTX-531 on cell viability and to calculate the IC50 value.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the assay period.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of MTX-531 in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the MTX-531 dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubate the plate for 48-72 hours.
-
-
Assay:
-
Follow the manufacturer's instructions for the chosen viability assay (e.g., add MTT reagent and incubate, then solubilize formazan (B1609692) crystals and read absorbance; or add CellTiter-Glo® reagent and read luminescence).
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the MTX-531 concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Western Blot Analysis for Pathway Inhibition
This protocol assesses the effect of MTX-531 on the phosphorylation status of key proteins in the EGFR and PI3K pathways.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of MTX-531 (e.g., 0, 10, 30, 100, 300, 1000 nM) for a specified time (e.g., 2 hours, as suggested by preclinical studies).[7]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST and visualize the protein bands using an ECL detection system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro effects of MTX-531.
Conclusion
MTX-531 is a promising dual inhibitor of EGFR and PI3K with demonstrated preclinical efficacy. The protocols outlined in these application notes provide a framework for researchers to investigate the cellular effects of MTX-531 in relevant cancer cell models. Careful experimental design and data analysis are crucial for understanding its mechanism of action and potential therapeutic applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. news-medical.net [news-medical.net]
- 3. A first-in-class selective inhibitor of EGFR and PI3K offers a single-molecule approach to targeting adaptive resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A dual-threat cancer drug takes aim at resistance mechanisms | Drug Discovery News [drugdiscoverynews.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for MTX-531 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTX-531 is a first-in-class, orally bioavailable small molecule inhibitor that dually targets the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[1][2][3][4] By simultaneously blocking these two key signaling pathways, MTX-531 is designed to overcome adaptive resistance mechanisms that limit the efficacy of single-target cancer therapies.[1][5] Preclinical studies in various mouse models have demonstrated significant anti-tumor activity and a favorable safety profile, making it a promising candidate for cancer treatment.[1][4]
These application notes provide a comprehensive overview of MTX-531 and detailed protocols for its use in preclinical mouse models based on available research.
Mechanism of Action
MTX-531 was computationally designed to selectively bind to and inhibit both EGFR and PI3K.[5][6] This dual inhibition leads to the downregulation of downstream signaling pathways that are crucial for tumor cell proliferation, survival, and growth.[2][7] A key advantage of MTX-531 is its ability to be well-tolerated in mice, notably avoiding the hyperglycemia often associated with other PI3K inhibitors.[1][2][4][5] This is potentially due to its activity as a weak agonist of peroxisome proliferator-activated receptor-γ (PPARγ).[5]
Signaling Pathway
Caption: MTX-531 dual inhibition of EGFR and PI3K signaling pathways.
Data Presentation
In Vitro Potency of MTX-531
| Target | IC50 (nM) | Notes |
| EGFR | 14.7 - 17.7 | Potent inhibition.[2][3][8] |
| PI3Kα | 6.4 | Strong inhibition of a key PI3K isoform.[9][10] |
| PI3Kβ | 233 | Weaker inhibition compared to other isoforms.[9][10] |
| PI3Kγ | 8.3 | Strong inhibition.[9][10] |
| PI3Kδ | 1.1 | Most potent inhibition among PI3K isoforms.[9][10] |
In Vivo Efficacy of MTX-531 in Mouse Models
| Cancer Model | Mouse Model | MTX-531 Dosage | Key Outcomes |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Xenograft (CAL-33, CAL-27) | 25-100 mg/kg, daily, oral | Complete tumor regressions observed across a broad dose range; >355% improvement in median survival.[8][10][11] |
| HNSCC | Patient-Derived Xenograft (PDX) | 100 mg/kg, daily, oral | Uniformly resulted in tumor regressions; >500% increase in median survival in one model.[5][8] |
| Colorectal Cancer (CRC) (KRAS-mutant) | PDX | 100 mg/kg (with MEK or KRAS inhibitor) | Doubled the incidence of tumor regressions, achieving a 100% objective response rate in combination therapy.[2][3] |
| Pancreatic Cancer (KRAS-mutant) | Xenograft (MIA PaCa-2) | 100 mg/kg (with sotorasib) | Significant tumor growth inhibition in combination therapy.[11] |
Experimental Protocols
General Experimental Workflow for Efficacy Studies
Caption: General workflow for in vivo efficacy studies using MTX-531.
Detailed Methodologies
1. Animal Models
-
Strain: Immunocompromised mice (e.g., NOD-scid gamma (NSG) or athymic nude mice) are suitable for xenograft and patient-derived xenograft (PDX) models.
-
Housing: Mice should be housed in a pathogen-free environment with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Tumor Implantation
-
Cell Line Xenografts:
-
Culture human cancer cell lines (e.g., HNSCC lines CAL-33, CAL-27) under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel.
-
Inject 1-5 x 10^6 cells subcutaneously into the flank of each mouse.
-
-
Patient-Derived Xenografts (PDX):
-
Surgically implant small fragments of human tumor tissue (approximately 20-30 mm³) subcutaneously into the flank of immunocompromised mice.
-
3. MTX-531 Formulation and Administration
-
Formulation: A suitable vehicle for oral administration should be determined based on the physicochemical properties of MTX-531. Common vehicles for oral gavage in mice include 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water.
-
Administration Route: MTX-531 is orally bioavailable and administered via oral gavage.[2][8][9]
-
Dosage: Effective doses in mouse models range from 25 mg/kg to 100 mg/kg, administered once daily.[9][11]
-
Treatment Schedule: Daily administration has been shown to be effective.[4][10] The duration of treatment will depend on the specific study endpoints.
4. Efficacy Assessment
-
Tumor Measurement:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Body Weight and Clinical Observations:
-
Record the body weight of each animal 2-3 times per week as an indicator of general health and treatment tolerance.
-
Perform daily clinical observations for any signs of toxicity.
-
5. Pharmacodynamic Analysis
-
Tissue Collection: At the end of the study, or at specified time points, euthanize mice and collect tumor tissue.
-
Western Blot Analysis:
-
Prepare protein lysates from the tumor tissue.
-
Perform Western blotting to assess the phosphorylation status of key proteins in the EGFR and PI3K pathways, such as p-EGFR, p-Akt, and p-S6, to confirm target engagement by MTX-531.[11]
-
6. Safety and Tolerability Assessment
-
Blood Glucose Monitoring: Given that other PI3K inhibitors can cause hyperglycemia, it is prudent to monitor blood glucose levels, although MTX-531 has been shown not to induce this side effect.[2][4]
-
Histopathology: Collect major organs (e.g., liver, kidney, spleen) for histopathological analysis to assess any potential off-target toxicities.
Conclusion
MTX-531 is a promising dual inhibitor of EGFR and PI3K with demonstrated preclinical efficacy in various mouse models of cancer. The protocols outlined above provide a framework for researchers to design and execute in vivo studies to further evaluate the therapeutic potential of MTX-531. Careful attention to experimental design, including appropriate animal models, dosing regimens, and endpoint analyses, will be critical for obtaining robust and reproducible results.
References
- 1. animalcare.umich.edu [animalcare.umich.edu]
- 2. MEKanistic Therapeutics Inc.'s First-in-Class Dual EGFR and PI3K Investigational Therapy, MTX-531, Demonstrates Significant Tolerability and Durable Tumor Regressions in Preclinical Cancer Models — MEKanistic Therapeutics [mekanistic.com]
- 3. MEKanistic Therapeutics Inc.'s MTX-531 Shows Tolerability and Tumor Reduction in Preclinical Studies [synapse.patsnap.com]
- 4. A dual-threat cancer drug takes aim at resistance mechanisms | Drug Discovery News [drugdiscoverynews.com]
- 5. A first-in-class selective inhibitor of EGFR and PI3K offers a single-molecule approach to targeting adaptive resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MEKanistic's MTX-531 Shows Promising Results in Preclinical Cancer Models [synapse.patsnap.com]
- 8. First-in-class dual EGFR and PI3K inhibitor achieves maintained tumor regressions | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. A first-in-class selective inhibitor of EGFR and PI3K offers a single-molecule approach to targeting adaptive resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MTX-531 In Vivo Studies
Disclaimer: The following information is intended for research purposes only. MTX-531 is an investigational compound and not approved for human or veterinary use. All in vivo experiments should be conducted in accordance with ethical guidelines and regulations for animal research.
Introduction
MTX-531 is a first-in-class, orally bioavailable, dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K).[1][2][3][4][5][6] It has demonstrated significant anti-tumor activity in preclinical models of various cancers, including head and neck squamous cell carcinoma (HNSCC), colorectal cancer (CRC), and pancreatic cancer.[1][4][5][6] A unique characteristic of MTX-531 is its ability to inhibit these two key signaling pathways without inducing hyperglycemia, a common dose-limiting toxicity associated with other PI3K inhibitors.[1][3][4]
These application notes provide a summary of the available preclinical data on MTX-531 and offer guidance on its use in in vivo studies.
Mechanism of Action
MTX-531 is designed to simultaneously block two critical pathways involved in cancer cell proliferation, survival, and resistance to therapy:
-
EGFR Signaling: EGFR is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades, including the RAS-MAPK pathway, promoting cell growth and division.[4][5][6]
-
PI3K Signaling: The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates cell cycle, metabolism, and survival.[4][5][6]
By dually targeting EGFR and PI3K, MTX-531 aims to overcome the adaptive resistance mechanisms that often arise when only one of these pathways is inhibited.[1][4][5][6]
Quantitative Data Summary
The following tables summarize the reported in vitro potency and in vivo dosages of MTX-531 from preclinical studies.
Table 1: In Vitro Potency of MTX-531
| Target | IC₅₀ (nM) |
| EGFR | 14.7[1][2][3] |
| PI3Kα | 6.4[7][8] |
| PI3Kβ | 233[7][8] |
| PI3Kγ | 8.3[7][8] |
| PI3Kδ | 1.1[7][8] |
Table 2: Recommended Dosage of MTX-531 for In Vivo Studies in Mice
| Animal Model | Tumor Type | Administration Route | Dosage Range | Dosing Schedule | Observed Outcome |
| Xenograft Mice | Head and Neck Squamous Cell Carcinoma (HNSCC) | Oral | 25 - 100 mg/kg | Daily | Tumor regression and increased survival.[1][4][9] |
| Patient-Derived Xenograft (PDX) Mice | HNSCC | Oral | 100 mg/kg | Daily | Inhibition of EGFR and PI3K-mTOR signaling.[7][8][9] |
| Xenograft Mice | KRAS-mutant Colorectal Cancer (CRC) | Oral | 100 mg/kg | Daily (in combination with MEK or KRAS inhibitors) | Doubled incidence of tumor regressions.[1] |
| Xenograft Mice | KRAS-mutant Pancreatic Cancer | Oral | 100 mg/kg | Daily (in combination with KRAS-G12C inhibitors) | Suppressed tumor growth.[7][8] |
Experimental Protocols
The following are generalized protocols for in vivo studies with MTX-531 based on the available literature. Specific details may need to be optimized for individual experimental setups.
1. Animal Models
-
Cell Line-Derived Xenografts: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are commonly used. HNSCC cell lines such as CAL-33 and CAL-27 have been utilized in published studies.[9]
-
Patient-Derived Xenografts (PDX): PDX models of HNSCC, CRC, and pancreatic cancer can provide a more clinically relevant system to evaluate the efficacy of MTX-531.[4][9]
2. Formulation and Administration
-
Formulation: MTX-531 is a solid compound. For oral administration, it can be formulated in a suitable vehicle such as a 10% DMSO and 90% corn oil solution.[8] It is crucial to ensure the compound is fully dissolved and stable in the chosen vehicle.
-
Administration: Oral gavage is the recommended route of administration to reflect its intended clinical application.[1][7][8][9]
3. Dosing Regimen
-
Monotherapy: For HNSCC models, daily oral administration of MTX-531 at doses ranging from 25 mg/kg to 100 mg/kg has been shown to be effective.[7][8][9]
-
Combination Therapy: In models of KRAS-mutant CRC and pancreatic cancer, MTX-531 has been used at 100 mg/kg daily in combination with MEK inhibitors (e.g., trametinib) or KRAS inhibitors (e.g., sotorasib).[1]
4. Monitoring and Endpoints
-
Tumor Growth: Tumor volume should be measured regularly (e.g., twice weekly) using calipers.
-
Animal Health: Monitor body weight, food and water intake, and general animal behavior to assess toxicity. A key advantage of MTX-531 is the reported lack of hyperglycemia, but blood glucose monitoring may still be included.[1][3][4]
-
Pharmacodynamic Analysis: To confirm target engagement, tumors can be harvested at specific time points after dosing to analyze the phosphorylation status of EGFR, AKT, and other downstream effectors via methods like Western blotting or immunohistochemistry.[9]
-
Efficacy Endpoints: Primary endpoints typically include tumor growth inhibition and improvement in overall survival.
Potential Alternative Compound: ARQ 531
It is possible that the initial query for "KT-531" was a typographical error for "ARQ 531," another investigational kinase inhibitor. ARQ 531 (also known as nemtabrutinib) is a reversible inhibitor of Bruton's tyrosine kinase (BTK).[10][11] It has shown preclinical efficacy in models of B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL).[10][12] In vivo studies in mouse models of CLL have utilized oral doses of 50 mg/kg and 75 mg/kg daily.[12]
Researchers interested in BTK inhibition for hematological malignancies may find ARQ 531 to be a relevant compound for their studies.
References
- 1. MEKanistic Therapeutics Inc.'s First-in-Class Dual EGFR and PI3K Investigational Therapy, MTX-531, Demonstrates Significant Tolerability and Durable Tumor Regressions in Preclinical Cancer Models — MEKanistic Therapeutics [mekanistic.com]
- 2. MEKanistic Therapeutics Inc.'s MTX-531 Shows Tolerability and Tumor Reduction in Preclinical Studies [synapse.patsnap.com]
- 3. MEKanistic's MTX-531 Shows Promising Results in Preclinical Cancer Models [synapse.patsnap.com]
- 4. A dual-threat cancer drug takes aim at resistance mechanisms | Drug Discovery News [drugdiscoverynews.com]
- 5. animalcare.umich.edu [animalcare.umich.edu]
- 6. news-medical.net [news-medical.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. A first-in-class selective inhibitor of EGFR and PI3K offers a single-molecule approach to targeting adaptive resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ArQule Presents Preclinical Data For BTK Inhibitor, ARQ 531, At The 22nd Annual Congress Of European Hematology Association - BioSpace [biospace.com]
- 11. 1stoncology.com [1stoncology.com]
- 12. The BTK Inhibitor ARQ 531 Targets Ibrutinib Resistant CLL and Richter’s Transformation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Cellular Pathways Following Kalkitoxin (KT) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for performing Western blot analysis to investigate the effects of Kalkitoxin (KT) on cellular signaling pathways. Kalkitoxin, a lipopeptide derived from the marine cyanobacterium Moorea producens, has been shown to impact key cellular processes by modulating signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway and pathways involved in osteoclastogenesis.[1] This document offers a comprehensive guide for utilizing Western blotting to elucidate the molecular mechanisms of KT action, a critical step in drug development and molecular biology research.
Western blotting is a powerful technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[2][3] The methodology involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[2][3] This allows for the assessment of changes in protein expression and post-translational modifications, such as phosphorylation, in response to drug treatment.
Signaling Pathways Affected by Kalkitoxin
Kalkitoxin has been demonstrated to suppress the MAPK signaling pathway and the expression of proteins related to osteoclastogenesis.[1] The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Key proteins in this pathway include AKT, JNK, and ERK.[1] Osteoclastogenic proteins are involved in the development and function of osteoclasts, cells responsible for bone resorption.
Experimental Protocols
This section provides a detailed methodology for performing a Western blot analysis on cells treated with Kalkitoxin.
I. Cell Culture and KT Treatment
-
Cell Seeding: Plate the chosen cell line (e.g., MDA-MB-231) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.[4]
-
Kalkitoxin Treatment: Prepare a stock solution of Kalkitoxin in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations (e.g., 25, 50, and 100 nM) in fresh culture medium.[1]
-
Incubation: Replace the existing medium with the KT-containing medium and incubate the cells for the desired time points (e.g., 30 minutes for MAPK pathway analysis, 24 hours for osteoclastogenic proteins).[1]
II. Sample Preparation
-
Cell Lysis:
-
Homogenization: Sonicate the lysate for 10-15 seconds to ensure complete cell lysis and to shear DNA, which reduces the viscosity of the sample.[5]
-
Denaturation: Heat the samples at 95-100°C for 5 minutes, then cool on ice.[5]
-
Clarification: Centrifuge the lysate at 16,000 x g for 5-20 minutes at 4°C to pellet cellular debris.[4][5]
-
Protein Quantification: Determine the protein concentration of the supernatant using a suitable method, such as the BCA assay, to ensure equal loading of protein for each sample.[3]
III. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-50 µg) from each sample onto an SDS-PAGE gel.[3][5] Run the gel according to the manufacturer's instructions to separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electrotransfer apparatus.[5]
IV. Immunodetection
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.[2][4][5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-AKT, anti-p-JNK, anti-p-ERK) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[1][5]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.[4][5]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (that recognizes the host species of the primary antibody) diluted in blocking buffer for 1 hour at room temperature.[4][5]
-
Final Washes: Repeat the washing step (three times for 5-10 minutes each with TBST).[4]
V. Signal Detection and Data Analysis
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate.[4]
-
Image Acquisition: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.[4]
-
Data Analysis: Perform densitometry analysis on the captured images to quantify the band intensities. Normalize the intensity of the target protein bands to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
Data Presentation
Summarize all quantitative data from the densitometry analysis into a clearly structured table. This allows for easy comparison of the effects of different concentrations of Kalkitoxin on the expression and phosphorylation of target proteins.
| Treatment Group | Concentration | Target Protein | Normalized Band Intensity (Mean ± SD) | Fold Change vs. Control | p-value |
| Control | 0 nM | p-AKT | Enter Data | 1.0 | N/A |
| Kalkitoxin | 25 nM | p-AKT | Enter Data | Calculate | Calculate |
| Kalkitoxin | 50 nM | p-AKT | Enter Data | Calculate | Calculate |
| Kalkitoxin | 100 nM | p-AKT | Enter Data | Calculate | Calculate |
| Control | 0 nM | p-JNK | Enter Data | 1.0 | N/A |
| Kalkitoxin | 25 nM | p-JNK | Enter Data | Calculate | Calculate |
| Kalkitoxin | 50 nM | p-JNK | Enter Data | Calculate | Calculate |
| Kalkitoxin | 100 nM | p-JNK | Enter Data | Calculate | Calculate |
| Control | 0 nM | p-ERK | Enter Data | 1.0 | N/A |
| Kalkitoxin | 25 nM | p-ERK | Enter Data | Calculate | Calculate |
| Kalkitoxin | 50 nM | p-ERK | Enter Data | Calculate | Calculate |
| Kalkitoxin | 100 nM | p-ERK | Enter Data | Calculate | Calculate |
| Control | 0 nM | Loading Control | Enter Data | 1.0 | N/A |
| Kalkitoxin | 25 nM | Loading Control | Enter Data | Calculate | Calculate |
| Kalkitoxin | 50 nM | Loading Control | Enter Data | Calculate | Calculate |
| Kalkitoxin | 100 nM | Loading Control | Enter Data | Calculate | Calculate |
References
Application Notes and Protocols for High-Throughput Screening of the Hypothetical Kinase Inhibitor KT-531
Introduction
These application notes provide a comprehensive overview and detailed protocols for the utilization of KT-531, a hypothetical potent and selective small molecule inhibitor of Kinase-X, in high-throughput screening (HTS) campaigns. Kinase-X is a critical serine/threonine kinase involved in the hypothetical "Cell Proliferation Cascade," making it an attractive therapeutic target for oncology drug discovery. The following sections detail the mechanism of action of this compound, protocols for a robust HTS assay, and guidelines for data analysis and interpretation. These notes are intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel kinase inhibitors.
Mechanism of Action and Signaling Pathway
This compound is a hypothetical ATP-competitive inhibitor of Kinase-X. By binding to the ATP-binding pocket of the Kinase-X catalytic domain, this compound prevents the phosphorylation of its downstream substrate, "Substrate-Y." The phosphorylation of Substrate-Y is a critical step in the "Cell Proliferation Cascade," which ultimately leads to the activation of transcription factors promoting cell growth and division. Inhibition of this pathway by this compound is therefore expected to have anti-proliferative effects in cancer cells where this pathway is dysregulated.
Unraveling the In Vitro Efficacy of KT-531: A Detailed Guide to Application and Protocols
For Researchers, Scientists, and Drug Development Professionals
The growing interest in novel therapeutic agents has brought a number of compounds under scientific scrutiny. Among these, molecules designated with "KT-531" have appeared in various research and development contexts. However, the identifier "this compound" has been associated with several distinct investigational drugs, each with a unique mechanism of action and therapeutic target. This document aims to provide a comprehensive overview of the in vitro techniques that could be employed to measure the efficacy of a hypothetical this compound, assuming it is a kinase inhibitor, a common class of targeted therapy.
To provide the most relevant and accurate information, it is crucial to first identify the specific "this compound" of interest. The scientific literature and clinical trial databases refer to multiple compounds with similar designations, including:
-
ARQ 531: A Bruton's tyrosine kinase (BTK) inhibitor.
-
AMG 531: Also known as Romiplostim, a thrombopoietin receptor agonist.
-
GIM-531: A selective inhibitor of regulatory T-cells (Tregs).[1]
-
MTX-531: A dual inhibitor of EGFR and PI3K.[2]
This guide will focus on the in vitro efficacy measurement techniques applicable to a kinase inhibitor, a class of drugs that includes ARQ 531 and MTX-531. Should your interest lie in a compound with a different mechanism of action, the experimental approaches would differ significantly.
I. Measuring Kinase Inhibition: Biochemical Assays
Biochemical assays are fundamental to determining the direct inhibitory effect of a compound on its target kinase. These assays typically use purified recombinant enzymes and a substrate.
A. Key Quantitative Parameters
The primary output of these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Parameter | Description | Typical Assay |
| IC50 | The concentration of an inhibitor that reduces the activity of a specific purified kinase-cyclin complex by 50%. | In vitro kinase assay (e.g., ADP-Glo, LanthaScreen) |
| Selectivity | A profile of IC50 values against a broad range of kinases to determine the target specificity of the inhibitor. | Kinase panel screening |
| Binding Affinity (Kd) | The equilibrium dissociation constant, which reflects the strength of the binding between the inhibitor and the kinase. | Reporter displacement assay, Surface Plasmon Resonance (SPR) |
B. Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol provides a robust method for measuring the activity of a target kinase by quantifying the amount of ADP produced during the phosphorylation reaction.
1. Reagent Preparation:
- Kinase Buffer: Prepare a 1x kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
- Enzyme Preparation: Dilute the purified recombinant kinase to the desired concentration in kinase buffer. The optimal concentration should be determined empirically.
- Substrate/ATP Mixture: Prepare a solution containing the specific peptide substrate for the kinase and ATP at a concentration near its Km value.
- Inhibitor Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to achieve the final desired concentrations. Ensure the final DMSO concentration does not exceed 1% in the assay.
2. Assay Procedure:
- Add 2.5 µL of the serially diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
- Add 2.5 µL of the diluted kinase to each well.
- Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mixture to each well.
- Incubate the plate at 30°C for 60 minutes.
- Stop the reaction and measure ADP production by following the ADP-Glo™ Kinase Assay manufacturer's protocol. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.
3. Data Analysis:
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration relative to the positive (vehicle) and negative (no enzyme) controls.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
II. Assessing Cellular Efficacy: Cell-Based Assays
Cell-based assays are crucial for understanding the effect of an inhibitor in a more biologically relevant context. These assays measure the downstream consequences of target inhibition within intact cells.
A. Key Quantitative Parameters
| Parameter | Description | Typical Assay |
| EC50 | The concentration of an inhibitor that gives a half-maximal response in a cell-based assay (e.g., inhibition of cell proliferation). | Cell viability/proliferation assay (e.g., MTT, CellTiter-Glo) |
| Target Engagement | Measurement of the inhibitor binding to its target protein within the cell. | Cellular Thermal Shift Assay (CETSA), NanoBRET™ |
| Pathway Modulation | Assessment of the inhibition of downstream signaling pathways. | Western Blotting, ELISA, Flow Cytometry |
B. Experimental Protocol: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
1. Cell Culture:
- Seed cancer cell lines of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Treatment:
- Prepare a serial dilution of this compound in complete culture medium. Include a vehicle-only control (DMSO).
- Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
- Incubate the cells for a specified period (e.g., 72 hours).
3. Measurement:
- Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
- Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
- Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
C. Experimental Protocol: Western Blotting for Pathway Analysis
Western blotting allows for the detection of changes in the phosphorylation status of downstream proteins in the signaling pathway affected by the kinase inhibitor.
1. Cell Lysis and Protein Quantification:
- Treat cells with various concentrations of this compound for a specified time.
- Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[3]
- Quantify the protein concentration in the lysates using a protein assay (e.g., Bradford assay).[3]
2. Electrophoresis and Transfer:
- Separate the protein lysates by SDS-PAGE.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target downstream proteins (e.g., p-AKT, AKT, p-ERK, ERK).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
III. Visualizing the Mechanisms
Diagrams are essential for illustrating the complex biological processes and experimental procedures involved in assessing drug efficacy.
Caption: General signaling pathway of a kinase inhibitor.
Caption: Typical experimental workflow for evaluating a kinase inhibitor.
By employing a combination of these biochemical and cell-based assays, researchers can build a comprehensive profile of a kinase inhibitor's in vitro efficacy. This data is essential for the continued development and potential clinical application of novel therapeutic agents. To proceed with the most accurate and relevant protocols, clarification on the specific molecular identity of "this compound" is necessary.
References
Application Notes and Protocols: KRN7000 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the pre-clinical and clinical applications of KRN7000 (α-Galactosylceramide) in combination with other therapeutic agents for the treatment of cancer. It is highly probable that the query "KT-531" was a typographical error, and the intended compound of interest is KRN7000, a potent activator of Natural Killer T (NKT) cells. KRN7000 has demonstrated significant anti-tumor activity in various models, particularly when used in combination with other immunomodulatory agents or conventional cancer therapies.
KRN7000 is a synthetic glycolipid that binds to the CD1d molecule on antigen-presenting cells (APCs), leading to the activation of NKT cells.[1][2] Activated NKT cells rapidly produce a cascade of cytokines, including interferon-gamma (IFN-γ) and various interleukins, which in turn stimulate a broad anti-tumor immune response involving dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs).
This document details protocols for the preparation and application of KRN7000 in combination therapies, summarizes key quantitative data from relevant studies, and provides visual representations of the underlying biological pathways and experimental workflows.
Data Presentation
Table 1: Quantitative Outcomes of KRN7000 Combination Therapy in a Hamster Pancreatic Cancer Model
| Treatment Group | Mean Survival (days) | % Survival at Day 60 | Notes |
| Control (Saline) | 25.4 ± 3.7 | 0 | - |
| KRN7000 alone | 34.2 ± 5.1 | 20 | Significant survival prolongation compared to control. |
| TNP-470 alone | 28.1 ± 4.5 | 0 | - |
| KRN7000 + TNP-470 | 45.8 ± 6.3 | 60 | Significant survival prolongation compared to single-agent treatments. [3] |
Table 2: Clinical Response in Recurrent Head and Neck Carcinoma Patients Treated with KRN7000-pulsed APCs and Expanded NKT Cells
| Clinical Response | Number of Patients (n=8) |
| Partial Response | 3 |
| Stable Disease | 4 |
| Progressive Disease | 1 |
Data from a Phase I clinical study involving intra-arterial infusion of in vitro-expanded Vα24 NKT cells combined with submucosal injection of KRN7000-pulsed antigen-presenting cells (APCs).[4]
Experimental Protocols
Protocol 1: Preparation of KRN7000 (α-Galactosylceramide)-Pulsed Dendritic Cells (DCs) for Cancer Immunotherapy
This protocol describes the generation of KRN7000-pulsed DCs for use in cancer immunotherapy studies, adapted from protocols used in clinical trials for non-small cell lung cancer.[5][6][7]
Materials:
-
Peripheral blood mononuclear cells (PBMCs)
-
AIM-V medium
-
Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant human Interleukin-2 (IL-2)
-
KRN7000 (α-Galactosylceramide)
-
2.5% albumin in saline
Procedure:
-
Isolate PBMCs from peripheral blood using standard density gradient centrifugation.
-
Wash the PBMCs three times and resuspend them in AIM-V medium.
-
Culture the PBMCs with 800 U/mL of human GM-CSF and 100 JRU/mL of recombinant human IL-2 to generate antigen-presenting cells (APCs) containing DCs.[5][6]
-
On the day before administration, pulse the cultured cells with 100-200 ng/mL of KRN7000.[4][5]
-
After a total of 7 to 14 days of cultivation, harvest the cells.[5][6]
-
Wash the cells three times and resuspend them in 100 mL of 2.5% albumin in saline for administration.[6]
Protocol 2: In Vitro Expansion of Human Vα24+ NKT Cells with KRN7000
This protocol outlines a method for the expansion of human Vα24+ NKT cells for adoptive immunotherapy, based on repeated stimulation with KRN7000.[8][9]
Materials:
-
Unfractionated donor peripheral blood mononuclear cells (PBMCs)
-
KRN7000 (α-Galactosylceramide)
-
Recombinant human Interleukin-2 (rhIL-2)
-
Culture medium (e.g., AIM-V)
Procedure:
-
Co-culture unfractionated donor PBMCs with KRN7000 (concentration to be optimized, e.g., 100 ng/mL) and rhIL-2 (e.g., 100 U/mL).[4]
-
Restimulate the cultures periodically (e.g., every 1-2 weeks) with fresh KRN7000, irradiated feeder PBMCs, and rhIL-2 to maintain NKT cell proliferation.
-
Monitor the expansion of Vα24+Vβ11+ NKT cells using flow cytometry.
-
Expanded NKT cells can be harvested, washed, and prepared for adoptive transfer. This method has the potential to yield over 10^12 cells after continuous expansion for more than two months.[8]
Protocol 3: KRN7000 and TNP-470 Combination Therapy in a Hamster Pancreatic Cancer Liver Metastasis Model
This protocol is based on a preclinical study demonstrating the synergistic anti-tumor effect of KRN7000 and the angiogenesis inhibitor TNP-470.[3]
Animal Model:
-
Syrian golden hamsters
-
Syngeneic pancreatic cancer cell line (e.g., HPD-NR) to establish a liver metastasis model.
Treatment Protocol:
-
Induce liver metastases by injecting pancreatic cancer cells into the spleen or portal vein.
-
Administer KRN7000 intravenously or via intraportal injection. The optimal dose and schedule should be determined empirically.
-
Administer TNP-470 subcutaneously or as per the manufacturer's recommendations.
-
The combination therapy involves the administration of both KRN7000 and TNP-470, with the timing and sequence of administration potentially influencing the outcome.
-
Monitor tumor growth (e.g., by measuring liver weight or counting metastatic nodules) and survival of the animals.
Signaling Pathways and Experimental Workflows
NKT Cell Activation by KRN7000
Caption: KRN7000 is presented by CD1d on APCs to the NKT cell's invariant TCR, triggering activation.
Experimental Workflow for KRN7000-Pulsed DC Immunotherapy
Caption: Workflow for preparing and administering KRN7000-pulsed dendritic cells to patients.
Synergistic Anti-Tumor Effect of KRN7000 and TNP-470
References
- 1. Presentation of α-galactosylceramide by murine CD1d to natural killer T cells is facilitated by plasma membrane glycolipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Survival benefit of KRN7000 immune therapy in combination with TNP470 in hamster liver metastasis model of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination therapy of in vitro‐expanded natural killer T cells and α‐galactosylceramide‐pulsed antigen‐presenting cells in patients with recurrent head and neck carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II study of α-galactosylceramide-pulsed antigen-presenting cells in patients with advanced or recurrent non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A phase I study of alpha-galactosylceramide (KRN7000)-pulsed dendritic cells in patients with advanced and recurrent non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expansion of human Valpha24+ NKT cells by repeated stimulation with KRN7000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining with KT-531 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the use of KT-531, a selective inhibitor of the hypothetical MAP Kinase Kinase Kinase 4 (MAP3K4), in immunofluorescence (IF) staining applications. The following protocols are designed to enable researchers to visualize and quantify the effects of this compound on the downstream signaling cascade, specifically focusing on the subcellular localization of the transcription factor JUN.
Disclaimer: The compound this compound and its specific mechanism of action described herein are hypothetical and used for illustrative purposes to demonstrate a comprehensive application note and protocol. Researchers should adapt these protocols based on the specific characteristics of their small molecule inhibitor and target of interest.
Principle of the Assay
Immunofluorescence is a powerful technique used to visualize the subcellular localization of specific proteins within cells.[1][2] This protocol outlines the treatment of cultured cells with the small molecule inhibitor this compound, followed by immunofluorescent labeling of the transcription factor JUN. By inhibiting MAP3K4, this compound is expected to prevent the phosphorylation and subsequent nuclear translocation of JUN. This change in localization can be qualitatively observed and quantitatively measured using fluorescence microscopy.
Data Presentation
The following table summarizes representative quantitative data from a hypothetical immunofluorescence experiment designed to assess the effect of this compound on the nuclear translocation of JUN. The data illustrates the expected dose-dependent decrease in stimulus-induced JUN accumulation in the nucleus.
| Treatment Group | This compound Concentration (nM) | Mean Nuclear JUN Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Vehicle Control (Unstimulated) | 0 | 25.8 | 5.2 |
| Vehicle Control (Stimulated) | 0 | 210.4 | 22.1 |
| Stimulated + this compound | 10 | 155.7 | 18.9 |
| Stimulated + this compound | 50 | 85.2 | 12.4 |
| Stimulated + this compound | 100 | 40.1 | 7.8 |
| Stimulated + this compound | 500 | 28.3 | 5.9 |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the biological context and the experimental procedure, the following diagrams illustrate the hypothetical MAP3K4 signaling pathway and the immunofluorescence workflow.
Experimental Protocols
Materials and Reagents
-
Cell Line: Appropriate cell line expressing the target of interest (e.g., HeLa, A549).
-
Culture Medium: As recommended for the chosen cell line.
-
This compound Stock Solution: 10 mM stock in DMSO.
-
Stimulus: (Optional, depending on the pathway) e.g., Growth Factor, Cytokine.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Rabbit anti-JUN polyclonal antibody (or other relevant primary antibody).
-
Secondary Antibody: Alexa Fluor 488-conjugated Goat anti-Rabbit IgG (or other appropriate secondary antibody).
-
Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Antifade Mounting Medium.
-
Glass coverslips and microscope slides.
Procedure
1. Cell Seeding
-
Sterilize glass coverslips by dipping in 70% ethanol (B145695) and passing through a flame, or by autoclaving.
-
Place one sterile coverslip into each well of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
2. Cell Treatment
-
Prepare working concentrations of this compound by diluting the stock solution in fresh cell culture medium.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Aspirate the old medium and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 1, 6, or 24 hours).
-
If applicable, add the stimulus for the final 30-60 minutes of the treatment period.
3. Immunofluorescence Staining
-
Fixation:
-
Carefully remove the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.[3]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[3]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-JUN antibody in Blocking Buffer according to the manufacturer's recommendations (a typical starting dilution is 1:200 to 1:500).
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibody in Blocking Buffer (a typical dilution is 1:500 to 1:1000).
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[3]
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.[3]
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow to dry.
-
4. Imaging and Analysis
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophores (e.g., DAPI for blue, Alexa Fluor 488 for green).
-
Capture images of multiple fields for each treatment condition.
-
For quantitative analysis, use image analysis software (e.g., ImageJ, CellProfiler) to measure the mean fluorescence intensity of the target protein in the nucleus and cytoplasm. The nuclear boundary can be defined by the DAPI stain.
-
Calculate the nuclear-to-cytoplasmic fluorescence intensity ratio for each cell to quantify the extent of nuclear translocation.
-
Perform statistical analysis to determine the significance of the observed differences between treatment groups.
References
Application Notes and Protocols for Long-Term Administration of MTX-531 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTX-531 is a first-in-class, orally bioavailable, dual-targeting inhibitor of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[1][2][3] It was computationally designed to selectively target these two key drivers of cancer therapy resistance.[4][5] Preclinical studies have demonstrated its high potency and selectivity, leading to significant anti-tumor activity in various animal models.[2][4][6] Notably, MTX-531 has shown a favorable safety profile, particularly its lack of hyperglycemia, a common dose-limiting toxicity associated with other PI3K inhibitors.[1][5] This document provides detailed application notes and protocols for the long-term administration of MTX-531 in animal studies, based on currently available preclinical data.
Data Presentation
In Vitro Potency and Selectivity
MTX-531 exhibits nanomolar potency against both EGFR and various PI3K isoforms. Its selectivity has been confirmed through broad kinome testing.[1][2]
| Target | IC50 (nM) |
| EGFR | 14.7[1][2][7] |
| PI3Kα | 6.4[7][8] |
| PI3Kβ | 233[7][8] |
| PI3Kγ | 8.3[7][8] |
| PI3Kδ | 1.1[7][8] |
| HER2 | 2,500[8] |
| HER4 | >10,000[8] |
| DNA-PK | 5.4[8] |
In Vivo Efficacy in Xenograft Models
Long-term administration of MTX-531 has demonstrated significant tumor regression and improved survival in various mouse xenograft models.
| Cancer Model | Animal Model | Dosing Regimen | Key Outcomes |
| Head and Neck Squamous Cell Carcinoma (HNSCC) - CAL-33 Xenograft | Mice | 100 mg/kg, oral, daily | >355% improvement in median survival; complete regression in 3 of 7 animals.[9] |
| HNSCC - PIK3CA-mutant PDX models | Mice | Not specified | >500% increase in median survival; 50% complete response rate in the 944545-341-R model.[9] |
| Colorectal Cancer (CRC) - KRAS-mutant PDX models (in combination with Trametinib) | Mice | Not specified | 80% objective response rate; 467% median increase in survival.[9] |
| Pancreatic Cancer - KRAS-G12C mutant tumors (in combination with KRAS-G12C inhibitors) | Mice | 100 mg/kg, oral, up to 35 days | Suppression of tumor growth.[7] |
Signaling Pathways
MTX-531 simultaneously inhibits the EGFR and PI3K signaling pathways, which are critical for cancer cell survival and proliferation. This dual inhibition helps to overcome adaptive resistance mechanisms that can arise when only one pathway is targeted.[4][6]
Experimental Protocols
The following are generalized protocols based on published preclinical studies of MTX-531. Specific details should be optimized for individual experimental designs.
Animal Models
-
Species: Mice (e.g., athymic nude, NSG) are commonly used for xenograft studies.
-
Cell Lines for Xenografts:
MTX-531 Formulation and Administration
-
Formulation: For oral administration, MTX-531 can be formulated as a suspension. A common vehicle is 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water. The formulation should be prepared fresh daily and stored at 4°C, protected from light.
-
Administration:
Experimental Workflow for Efficacy Studies
Tumor Growth and Response Assessment
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of the mice.
-
Tumor Monitoring: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 150-200 mm³), randomize animals into treatment and control groups.
-
Treatment: Administer MTX-531 or vehicle control orally on a daily schedule.
-
Monitoring During Treatment: Continue to monitor tumor volume and body weight. Body weight is a key indicator of treatment tolerance.
-
Endpoints:
-
Tumor Growth Inhibition: Compare the average tumor volume of the MTX-531 treated group to the vehicle control group.
-
Survival: Monitor animals until a humane endpoint is reached (e.g., tumor volume >2000 mm³, >20% body weight loss, or other signs of distress). Survival data can be analyzed using Kaplan-Meier curves.
-
Pharmacodynamic Studies
To confirm target engagement in vivo, pharmacodynamic studies can be performed.
-
Dosing: Administer a single oral dose of MTX-531 to tumor-bearing mice.
-
Tissue Collection: At various time points post-dose (e.g., 2, 6, 24 hours), euthanize the animals and harvest tumors.
-
Analysis: Prepare tumor lysates and perform Western blotting to assess the phosphorylation status of key downstream targets such as EGFR, Akt, and S6.[9]
Safety and Tolerability
A key advantage of MTX-531 is its favorable safety profile in preclinical models. Unlike many pan-PI3K inhibitors, MTX-531 does not induce hyperglycemia in mice at therapeutic doses.[1][2] This is attributed to its weak agonistic activity on PPARγ.[5] During long-term studies, it is still essential to monitor for any signs of toxicity, including:
-
Changes in body weight
-
Changes in food and water consumption
-
Behavioral changes
-
Clinical signs of distress
Conclusion
MTX-531 is a promising dual EGFR and PI3K inhibitor with significant potential for the treatment of various cancers. The protocols and data presented in these application notes provide a foundation for designing and executing long-term animal studies to further evaluate its efficacy and safety. Adherence to detailed and consistent methodologies is crucial for obtaining reproducible and translatable results.
References
- 1. MEKanistic Therapeutics Inc.'s First-in-Class Dual EGFR and PI3K Investigational Therapy, MTX-531, Demonstrates Significant Tolerability and Durable Tumor Regressions in Preclinical Cancer Models — MEKanistic Therapeutics [mekanistic.com]
- 2. MEKanistic Therapeutics Inc.'s MTX-531 Shows Tolerability and Tumor Reduction in Preclinical Studies [synapse.patsnap.com]
- 3. MTX-531 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. animalcare.umich.edu [animalcare.umich.edu]
- 5. A first-in-class selective inhibitor of EGFR and PI3K offers a single-molecule approach to targeting adaptive resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A dual-threat cancer drug takes aim at resistance mechanisms | Drug Discovery News [drugdiscoverynews.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. First-in-class dual EGFR and PI3K inhibitor achieves maintained tumor regressions | BioWorld [bioworld.com]
Troubleshooting & Optimization
Navigating KT-531 Solubility Challenges in DMSO: A Technical Guide
Murrieta, CA – December 15, 2025 – Researchers utilizing the potent and selective HDAC6 inhibitor, KT-531, have reported challenges with its dissolution in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro studies. This technical support guide provides troubleshooting strategies and detailed protocols to ensure successful preparation of this compound stock solutions, enabling accurate and reproducible experimental results.
This compound, chemically identified as 4-[[cyclopropyl-(2,3,4,5-tetrafluorophenyl)sulfonylamino]methyl]-N-hydroxybenzamide, is a valuable tool in hematological cancer research. However, its hydrophobic nature can lead to solubility issues, potentially impacting experimental outcomes. This guide offers a question-and-answer-based approach to address common problems and provides a deeper understanding of the compound's characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO has been reported by various suppliers. It is crucial to refer to the manufacturer's specifications for the particular batch you are using. The table below summarizes available data.
Q2: My this compound is not fully dissolving in DMSO, even at concentrations reported to be soluble. What could be the issue?
A2: Several factors can contribute to incomplete dissolution. One of the most common issues is the quality of the DMSO. DMSO is highly hygroscopic and readily absorbs moisture from the air, which can significantly decrease its solvating power for many organic compounds. Always use anhydrous, high-purity DMSO from a freshly opened bottle. Additionally, ensure that your calculations for the desired concentration are correct.
Q3: I've used fresh, anhydrous DMSO and double-checked my calculations, but solubility issues persist. What are the next steps?
A3: If you continue to experience problems, gentle heating and sonication can be employed to aid dissolution. See the detailed experimental protocol below for specific instructions. It is also possible that the intended concentration is at the upper limit of solubility, and preparing a slightly more dilute stock solution may be necessary.
Q4: After dissolving this compound in DMSO, it precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?
A4: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds. To mitigate this, it is recommended to perform serial dilutions of your DMSO stock in your aqueous medium. Avoid adding a highly concentrated DMSO stock directly to a large volume of aqueous solution. Instead, add the stock solution to a smaller volume of the medium and mix thoroughly before bringing it to the final volume. The final concentration of DMSO in your assay should also be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts.
Troubleshooting Guide
Should you encounter difficulties in dissolving this compound in DMSO, follow this systematic troubleshooting workflow:
Quantitative Solubility Data
| Supplier | Reported Solubility in DMSO | Molar Concentration (Calculated) | Notes |
| MedchemExpress | Not specified | - | - |
| Probechem | 10 mM | 10 mM | - |
| Selleck Chemicals | 84 mg/mL | ~200.78 mM | Moisture-absorbing DMSO reduces solubility.[1] |
Molecular Weight of this compound: 418.36 g/mol
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Preparation:
-
Bring the this compound vial to room temperature before opening.
-
Use a new, sealed vial of anhydrous, high-purity DMSO.
-
-
Calculation:
-
Determine the required mass of this compound for your desired stock concentration and volume. For example, for a 10 mM stock solution in 1 mL of DMSO:
-
Mass (g) = 10 mmol/L * 0.001 L * 418.36 g/mol = 0.0041836 g = 4.18 mg
-
-
-
Dissolution:
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, proceed to the next steps.
-
-
Assisted Dissolution (if necessary):
-
Gentle Heating: Place the vial in a water bath set to 37-50°C for 5-10 minutes. Periodically vortex the solution.
-
Sonication: Alternatively, place the vial in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure all particulate matter has dissolved.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.
-
Mechanism of Action: HDAC6 Inhibition
This compound is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor with high selectivity for HDAC6.[1][2][3] The mechanism of action for this class of inhibitors involves the chelation of a zinc ion (Zn²⁺) within the active site of the HDAC enzyme.[4][5] This binding event blocks the catalytic activity of the enzyme, preventing the removal of acetyl groups from its substrates, which include both histone and non-histone proteins. The resulting hyperacetylation of these proteins alters gene expression and cellular processes, which is the basis for its therapeutic potential in cancer.
References
Technical Support Center: Troubleshooting Off-Target Effects of KT-531
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting potential off-target effects of KT-531, a potent and selective Histone Deacetylase 6 (HDAC6) inhibitor. The following information is intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Histone Deacetylase 6 (HDAC6) with a reported IC50 of 8.5 nM.[1][2] Its primary mechanism of action is the inhibition of HDAC6's deacetylase activity. HDAC6 is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins, including α-tubulin and Hsp90.[3][4] Therefore, the primary on-target effect of this compound in cells is the hyperacetylation of these substrates.
Q2: I'm observing a phenotype that doesn't seem to be related to α-tubulin or Hsp90 acetylation. Could this be an off-target effect?
A2: While this compound is reported to be 39-fold more selective for HDAC6 over other HDAC isoforms, off-target effects are a possibility with any small molecule inhibitor.[1][2] Phenotypes unrelated to the known functions of HDAC6 could indicate engagement with other cellular proteins. It is crucial to experimentally verify whether the observed effect is a direct consequence of HDAC6 inhibition or an off-target interaction.
Q3: What are some common off-target effects observed with HDAC inhibitors?
A3: While this compound is selective for HDAC6, broader-acting HDAC inhibitors have known off-target effects that can sometimes provide clues for investigation. Some HDAC inhibitors have been found to interact with other zinc-dependent enzymes. A recent study using chemical proteomics identified the metallo-beta-lactamase domain-containing protein 2 (MBLAC2) as a frequent off-target of hydroxamate-based HDAC inhibitors.[5] Although this compound is not a hydroxamate, this highlights the possibility of engagement with unforeseen targets. Common side effects of less selective HDAC inhibitors in clinical use include diarrhea and fatigue, which are thought to result from on- and off-target effects.[6]
Q4: How can I experimentally determine if what I'm seeing is an on-target or off-target effect of this compound?
A4: Several experimental strategies can help distinguish between on-target and off-target effects:
-
Use a Structurally Unrelated HDAC6 Inhibitor: If a different, structurally distinct HDAC6 inhibitor recapitulates the observed phenotype, it strengthens the evidence for an on-target effect.
-
Rescue Experiments: If possible, overexpressing a drug-resistant mutant of HDAC6 could rescue the phenotype, indicating an on-target effect.
-
Direct Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is engaging with HDAC6 in your cellular model at the concentrations used.[2][7][8][9][10]
-
Proteome-Wide Profiling: Unbiased techniques like chemical proteomics can identify other proteins that this compound may be binding to.[1][11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Unexpected Cell Morphology Changes | On-Target Effect: HDAC6 is involved in cytoskeletal dynamics through tubulin acetylation. | - Confirm α-tubulin hyperacetylation via Western blot. - Titrate this compound to the lowest effective concentration. |
| Off-Target Effect: this compound may be interacting with other proteins involved in cell shape and adhesion. | - Use a structurally different HDAC6 inhibitor. - Perform a Cell Health Assay to rule out cytotoxicity. | |
| Cytotoxicity: High concentrations of this compound may be toxic to the cells.[12] | - Perform a dose-response curve for viability (e.g., MTT assay). - Ensure DMSO concentration is ≤ 0.1%. | |
| Inconsistent Results Between Experiments | Compound Instability: this compound may be unstable in your cell culture media.[13] | - Prepare fresh stock solutions and dilutions for each experiment. - Test compound stability in media over time using HPLC-MS. |
| Cell Culture Variability: Cell passage number and density can affect experimental outcomes.[14][15] | - Use cells within a consistent, low passage number range. - Ensure consistent cell seeding density. | |
| Phenotype Does Not Correlate with HDAC6 Inhibition | Off-Target Engagement: this compound may be binding to another protein. | - Perform a Cellular Thermal Shift Assay (CETSA) to confirm HDAC6 engagement. - Consider proteome-wide off-target identification methods. |
| Indirect Effects: The observed phenotype may be a downstream consequence of HDAC6 inhibition, not a direct off-target effect. | - Investigate signaling pathways downstream of HDAC6. - Perform a time-course experiment to distinguish early and late cellular responses. |
Experimental Protocols
Western Blot for α-Tubulin Acetylation
This protocol is to confirm the on-target activity of this compound by measuring the acetylation of its known substrate, α-tubulin.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a dose-response of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for a specified time (e.g., 6, 24 hours).
-
Lyse the cells in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify that this compound binds to HDAC6 in a cellular context.[2][7][8][9][10]
Materials:
-
Cells of interest
-
This compound
-
PBS
-
Thermal cycler or heating blocks
-
Lysis buffer with protease inhibitors
Procedure:
-
Treat cells with this compound or vehicle control.
-
Harvest and resuspend cells in PBS.
-
Aliquot cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction by centrifugation.
-
Analyze the soluble fraction for HDAC6 levels by Western blot or other protein quantification methods.
-
Binding of this compound to HDAC6 will result in a thermal stabilization, shifting the melting curve to higher temperatures.
Proteomic Profiling for Off-Target Identification
Chemical proteomics can be used to identify unintended binding partners of this compound.[1][11] This is a complex technique often performed in collaboration with specialized core facilities. A general workflow is outlined below.
Procedure:
-
Probe Synthesis: Synthesize a derivative of this compound with a reactive group and a reporter tag (e.g., biotin).
-
Cell Treatment and Lysis: Treat cells with the this compound probe.
-
Affinity Purification: Lyse the cells and use the reporter tag (e.g., streptavidin beads for a biotin (B1667282) tag) to pull down the probe and any bound proteins.
-
Mass Spectrometry: Elute the bound proteins and identify them using mass spectrometry.
-
Data Analysis: Analyze the data to identify proteins that are specifically pulled down by the this compound probe compared to a control.
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | IC50 (nM) | Selectivity vs. other HDACs |
| HDAC6 | 8.5 | 39-fold |
Data sourced from publicly available information.[1][2]
Table 2: Example Data for CETSA
| Treatment | Temperature (°C) | Soluble HDAC6 (% of 40°C control) |
| Vehicle | 40 | 100 |
| 50 | 85 | |
| 60 | 40 | |
| 70 | 10 | |
| This compound (1 µM) | 40 | 100 |
| 50 | 95 | |
| 60 | 75 | |
| 70 | 30 |
This is example data to illustrate the expected trend.
Visualizations
Caption: Simplified signaling pathway of HDAC6 and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes observed with this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 3. alliedacademies.org [alliedacademies.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. en.bio-protocol.org [en.bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. promocell.com [promocell.com]
Technical Support Center: Optimizing MTX-531 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vitro concentration of MTX-531 for maximum efficacy. MTX-531 is a first-in-class, orally available, dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[1][2][3][4][5][6][7]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MTX-531?
A1: MTX-531 is a small molecule inhibitor that dually targets EGFR and PI3K, two key proteins involved in cancer cell proliferation and survival.[1][2][4][5] By inhibiting both pathways simultaneously, MTX-531 aims to overcome adaptive resistance mechanisms that can arise when only one of these pathways is targeted.[2][5][8]
Q2: What are the reported IC50 values for MTX-531?
A2: Preclinical studies have demonstrated that MTX-531 exhibits nanomolar potency against both EGFR and various PI3K isoforms.[1][2][4] The reported half-maximal inhibitory concentration (IC50) values are summarized in the table below.
Q3: In which cell lines has MTX-531 been tested in vitro?
A3: MTX-531 has been shown to have a concentration-dependent inhibitory effect on EGFR, PI3K, and mTOR signaling in CAL-33 human head and neck squamous cell carcinoma (HNSCC) cells.[3][9][10] It has also been shown to induce apoptosis in CAL-33 cells.[8]
Q4: What is a good starting concentration range for my experiments?
A4: Based on the available in vitro data, a starting concentration range of 10 nM to 10 µM is recommended for initial dose-response experiments.[3][8][9] This range encompasses the IC50 values for both EGFR and PI3K, and cellular effects have been observed within this range.
Data Presentation
Table 1: In Vitro Potency of MTX-531
| Target | IC50 Value |
| EGFR | 14.7 nM[1][2][3][7] |
| PI3Kα | 6.4 nM[3][7] |
| PI3Kβ | 233 nM[3] |
| PI3Kγ | 8.3 nM[3] |
| PI3Kδ | 1.1 nM[3] |
Table 2: Cellular Activity of MTX-531 in CAL-33 Cells
| Assay | Concentration Range | Observed Effect |
| Inhibition of pEGFR, pAkt, p4E-BP1 | 0 - 10,000 nM (2-hour treatment) | Concentration-dependent inhibition[3][9][10] |
| Induction of Apoptosis | 3 - 10 µM | Decrease in phosphorylated Akt and 4E-BP1, and induction of apoptosis[8] |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a general method to determine the optimal, non-toxic concentration of MTX-531 for your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
MTX-531 stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of MTX-531 in complete culture medium. A common starting range is from 10 µM down to 1 nM, including a vehicle control (e.g., DMSO at the highest concentration used for the dilutions).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of MTX-531.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the logarithm of the MTX-531 concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity.
Protocol 2: Western Blot Analysis of Target Engagement
This protocol allows for the assessment of MTX-531's effect on the phosphorylation status of its targets, EGFR and downstream PI3K pathway proteins like Akt.
Materials:
-
Your cell line of interest
-
6-well plates
-
MTX-531
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAkt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with various concentrations of MTX-531 (based on the viability assay results) for a specific time (e.g., 2 hours).[3][9][10]
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibitory effect | 1. Compound degradation: Improper storage or handling of MTX-531. 2. Suboptimal concentration: The concentration used is too low. 3. Short incubation time: The treatment duration is not long enough to observe an effect. | 1. Use a fresh aliquot of MTX-531. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. 2. Perform a dose-response experiment with a wider concentration range. 3. Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours). |
| High cell death at expected effective concentrations | 1. Cytotoxicity: The effective concentration for target inhibition is also toxic to the cells. 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) is too high. | 1. Determine the cytotoxic threshold using a cell viability assay and use concentrations at or below this for functional assays. 2. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control. |
| Inconsistent results between experiments | 1. Cell passage number: High passage numbers can lead to genetic drift and altered drug sensitivity. 2. Inconsistent cell seeding density: Variations in cell number can affect the outcome. 3. Compound precipitation: MTX-531 may not be fully soluble in the culture medium. | 1. Use cells within a defined, low passage number range for all experiments. 2. Ensure a consistent number of cells are seeded in each well. 3. Visually inspect the working solutions for precipitates. Prepare fresh dilutions for each experiment. |
| Off-target effects observed | 1. High concentration: Using concentrations significantly above the IC50 can lead to inhibition of other kinases. 2. Inherent properties of the compound: The inhibitor may have known off-target activities. | 1. Use the lowest effective concentration determined from your dose-response experiments. 2. Review literature for known off-target effects of EGFR/PI3K dual inhibitors. Consider using a structurally different inhibitor for the same targets to confirm the observed phenotype. |
Visualizations
Caption: MTX-531 dual-inhibits the EGFR and PI3K signaling pathways.
Caption: Experimental workflow for optimizing MTX-531 concentration.
Caption: Troubleshooting logic for MTX-531 experiments.
References
- 1. MEKanistic's MTX-531 Shows Promising Results in Preclinical Cancer Models [synapse.patsnap.com]
- 2. MEKanistic Therapeutics Inc.'s First-in-Class Dual EGFR and PI3K Investigational Therapy, MTX-531, Demonstrates Significant Tolerability and Durable Tumor Regressions in Preclinical Cancer Models — MEKanistic Therapeutics [mekanistic.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MEKanistic Therapeutics Inc.'s MTX-531 Shows Tolerability and Tumor Reduction in Preclinical Studies [synapse.patsnap.com]
- 5. MEKanistic Therapeutics Inc.'s First-in-Class Dual EGFR and PI3K Investigational Therapy, MTX-531, Demonstrates Significant Tolerability and Durable Tumor Regressions in Preclinical Cancer Models [prnewswire.com]
- 6. First-in-class dual EGFR and PI3K inhibitor achieves maintained tumor regressions | BioWorld [bioworld.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. A first-in-class selective inhibitor of EGFR and PI3K offers a single-molecule approach to targeting adaptive resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing KT-531 Associated Cytotoxicity in In Vitro Models
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating toxicity associated with the compound KT-531 in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: Based on available research, this compound is described as a histone deacetylase (HDAC) inhibitor, with specific activity against HDAC6. Another compound with a similar designation, MTX-531, has been identified as a dual-target inhibitor of the epidermal growth factor receptor (EGFR) and phosphatidylinositol 3-OH kinase (PI3K). It is crucial to confirm the specific target of the this compound batch being used in your experiments, as the on-target and off-target effects will differ significantly.
Q2: Is cytotoxicity expected with this compound treatment?
A2: Yes, some level of cytotoxicity is often expected with compounds that target fundamental cellular processes like histone acetylation or key signaling pathways. For instance, HDAC inhibitors can induce cell cycle arrest and apoptosis.[1] The degree of cytotoxicity can be highly dependent on the cell line and the concentration of the compound used.[2][3]
Q3: I am observing higher-than-expected toxicity across multiple cell lines. What are the initial troubleshooting steps?
A3: High toxicity could be due to several factors. Initially, it is important to confirm that the observed effect is specific to this compound. This involves running parallel experiments with a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.[2] It is also recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your specific cell lines.[4] Finally, consider potential experimental artifacts such as contamination or issues with the compound's stability.[5]
Q4: How can I reduce the off-target toxicity of this compound while preserving its on-target effects?
A4: Optimizing the experimental conditions is key. This includes carefully titrating the concentration of this compound to the lowest effective dose, optimizing the treatment duration, and ensuring the cell density is appropriate for the assay.[6] Additionally, consider the use of serum-free or reduced-serum media during treatment, as serum proteins can sometimes interact with compounds and influence their activity and toxicity.[7]
Troubleshooting Guide: Unexpected this compound Toxicity
This guide provides a systematic approach to identifying and resolving issues related to unexpected cytotoxicity observed with this compound.
| Issue | Potential Cause | Recommended Action |
| High toxicity at all concentrations | Compound Concentration Error: Incorrect calculation of stock or final concentrations. | Verify all calculations. Prepare a fresh serial dilution from a new aliquot of this compound.[5] |
| Solvent Toxicity: The solvent (e.g., DMSO) is causing toxicity at the concentrations used. | Run a vehicle control with the solvent at all corresponding concentrations. Ensure the final solvent concentration is below the tolerance level for your cells (typically <0.5% for DMSO).[2] | |
| Contamination: Bacterial, fungal, or mycoplasma contamination in cell cultures. | Visually inspect cultures for signs of contamination. Perform routine mycoplasma testing.[8] | |
| Compound Instability: this compound may be degrading in the culture medium, forming toxic byproducts. | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[2] | |
| Variable toxicity between experiments | Inconsistent Cell Seeding: Uneven cell numbers per well. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.[2] |
| Assay Interference: this compound may interfere with the chemistry of the cytotoxicity assay (e.g., absorbance or fluorescence). | Run a cell-free control with this compound and the assay reagents to check for direct interference.[5] | |
| Edge Effects: Wells on the periphery of the plate may experience different evaporation rates or temperature fluctuations. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. | |
| Cell line-specific high sensitivity | On-Target Toxicity: The sensitive cell line may have a higher dependence on the pathway targeted by this compound. | Validate the expression levels of the target protein (e.g., HDAC6, EGFR, PI3K) in your cell lines using methods like qPCR or Western blotting. |
| Off-Target Effects: this compound may have off-target effects on proteins critical for survival in the sensitive cell line. | Consider performing target engagement or profiling studies to identify potential off-target interactions. | |
| Metabolic Activation: The sensitive cell line might metabolize this compound into a more cytotoxic compound. | Use in vitro metabolism models, such as liver microsomes, to assess the metabolic stability of this compound.[7] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to measure cellular metabolic activity as an indicator of cell viability.[9][10]
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only and untreated controls.[4]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Apoptosis Assessment (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[11][12][13]
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and controls for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[13]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
-
Data Acquisition: Analyze the samples on a flow cytometer.[13]
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[14]
Caspase-3/7 Activity Assay
This luminescent or colorimetric assay measures the activity of key executioner caspases in apoptosis.[15]
Materials:
-
96-well opaque-walled plates (for luminescence) or clear plates (for colorimetric)
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Caspase-Glo® 3/7 Assay System or similar
-
Luminometer or spectrophotometer
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound and controls.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains a proluminescent substrate and components for cell lysis.[15]
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure luminescence using a luminometer. For colorimetric assays, measure absorbance at the appropriate wavelength.[16]
-
Data Analysis: Calculate the fold-change in caspase activity relative to the vehicle control.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for unexpected cytotoxicity results.
Caption: Simplified intrinsic apoptosis pathway potentially induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Toxicity evaluation of synthetic glucocorticoids against breast cancer cell lines MDA-MB-231, MCF-7 and human embryonic kidney HEK293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. scispace.com [scispace.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 16. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: KT-531 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the novel BRD9 inhibitor, KT-531. Our aim is to help you address common challenges and achieve consistent, reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Bromodomain-containing protein 9 (BRD9), a key component of the SWI/SNF chromatin remodeling complex.[1] By binding to the bromodomain of BRD9, this compound prevents its interaction with acetylated lysine (B10760008) residues on histone tails.[1] This action modulates the expression of genes involved in cell proliferation and survival, making it a valuable tool for cancer research.[1][2]
Q2: In which cancer types has BRD9 inhibition shown potential?
A2: Inhibition of BRD9 has demonstrated therapeutic potential in various cancers, including acute myeloid leukemia (AML), synovial sarcoma, malignant rhabdoid tumors, and non-small cell lung cancer (NSCLC).[1][2]
Q3: What is the recommended starting concentration for this compound in cell-based assays?
A3: The optimal concentration of this compound is highly dependent on the specific cell line and assay being used. We recommend performing a dose-response experiment starting with a broad range of concentrations (e.g., 0.1 µM to 30 µM) to determine the IC50 value for your system.[3]
Q4: Is this compound expected to be cytotoxic to all cell lines?
A4: While BRD9 inhibitors can suppress the growth of certain cancer cells, they are generally not toxic to healthy cells.[2] However, it is always advisable to perform a cytotoxicity assay in your specific cell line of interest to establish a suitable concentration range for your experiments.[3]
Q5: How can I confirm that this compound is engaging with BRD9 in my cells?
A5: Target engagement can be confirmed using cellular assays such as Fluorescence Recovery After Photobleaching (FRAP) or Bioluminescence Resonance Energy Transfer (BRET).[3] These techniques can demonstrate the displacement of a tagged BRD9 protein from chromatin upon treatment with this compound.
Troubleshooting Guide for Inconsistent Results
Problem 1: No or weaker-than-expected activity of this compound in a cell-based assay.
This is a common issue that can arise from several factors. The following table outlines potential causes and recommended solutions.
| Possible Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a wide concentration range (e.g., 0.1 µM to 30 µM) to determine the optimal concentration for your specific cell line and assay.[3] |
| Poor Cell Permeability | Increase the incubation time to allow for sufficient uptake of the compound. If permeability remains a concern, consider using a positive control bromodomain inhibitor known for high cell permeability.[3] |
| Insensitive Biological Readout | Confirm that the gene or pathway you are investigating is regulated by BRD9 in your cellular context. This can be verified using siRNA or shRNA to knock down BRD9 and observing if the resulting phenotype mimics the effect of this compound.[3] |
| Incorrect Compound Handling | Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.[3] |
Problem 2: High background or suspected off-target effects.
Distinguishing on-target from off-target effects is crucial for data interpretation.
| Possible Cause | Recommended Solution |
| Inhibitor Concentration is Too High | Use the lowest effective concentration of this compound as determined from your dose-response experiments to minimize the risk of off-target effects.[3] |
| Phenotype is Not Due to BRD9 Inhibition | If available, perform parallel experiments with an inactive enantiomer or a structurally different BRD9 inhibitor to confirm that the observed phenotype is a direct result of BRD9 inhibition.[3] |
| Non-specific Binding | At high concentrations, the chemical scaffold of the inhibitor may interact with other proteins. If off-target effects are suspected, consider using a secondary probe with a different chemical structure to validate your findings.[3] |
Visualizing Experimental Workflows and Pathways
Mechanism of Action for this compound
Caption: this compound inhibits BRD9, preventing SWI/SNF complex recruitment and altering gene expression.
Troubleshooting Workflow for Inconsistent Results
Caption: A step-by-step guide to troubleshooting inconsistent experimental results with this compound.
Detailed Experimental Protocols
Protocol 1: Dose-Response Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A common starting range is 0.1 µM to 30 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the overnight culture medium from the cells and add the 2x concentrated this compound dilutions.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At the end of the incubation period, assess cell viability using a suitable method, such as a resazurin-based assay or a luminescent ATP-based assay.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus log concentration. Calculate the IC50 value using a non-linear regression curve fit.
Protocol 2: Target Engagement using FRAP (Fluorescence Recovery After Photobleaching)
-
Cell Transfection: Transfect cells with a plasmid expressing a fluorescently tagged BRD9 (e.g., GFP-BRD9).
-
Cell Plating: Plate the transfected cells on glass-bottom dishes suitable for live-cell imaging.
-
Compound Treatment: Treat the cells with the desired concentration of this compound or vehicle control for a predetermined amount of time.
-
Imaging Setup: Place the dish on the stage of a confocal microscope equipped for FRAP.
-
Pre-bleach Imaging: Acquire several images of a region of interest (ROI) within the nucleus to establish a baseline fluorescence.
-
Photobleaching: Use a high-intensity laser to photobleach the fluorescent signal within the ROI.
-
Post-bleach Imaging: Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached area.
-
Data Analysis: Measure the fluorescence intensity in the ROI over time. A successful experiment will show that this compound treatment leads to a faster fluorescence recovery time compared to the vehicle control, indicating the displacement of GFP-BRD9 from the less mobile chromatin-bound state.[3]
References
Technical Support Center: Improving the Stability of Therapeutic Peptides in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of therapeutic peptides in solution.
Frequently Asked Questions (FAQs)
Q1: My therapeutic peptide is degrading in its aqueous formulation. What are the common degradation pathways?
A1: Therapeutic peptides in aqueous solutions are susceptible to various degradation pathways, primarily due to their smaller size and less complex structure compared to proteins.[1] Key degradation mechanisms include:
-
Hydrolysis: Cleavage of peptide bonds, often accelerated by pH and temperature.
-
Oxidation: Particularly of residues like Methionine, Cysteine, Histidine, Tryptophan, and Tyrosine. This can be triggered by exposure to oxygen, light, and trace metals.
-
Deamidation: Conversion of Asparagine or Glutamine residues to their corresponding acidic amino acids, which can alter the peptide's structure and function. Buffer solutions in the pH range of 3–5 can help diminish deamidation.[1]
-
Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, which can be influenced by factors such as pH, temperature, ionic strength, and the presence of surfactants.[1]
-
Disulfide Bridge Exchange: In peptides containing disulfide bonds, incorrect disulfide pairing can occur, leading to loss of biological activity. Protection against these exchange reactions is often better in buffer solutions with a pH between 3 and 5.[1]
Q2: What are the initial and most critical steps to consider when developing a stable peptide formulation?
A2: The initial and most practical approach to enhancing peptide stability is the optimization of pH and the careful selection of a suitable buffer system.[1][2] Understanding the amino acid sequence is crucial to predict potential degradation pathways and the overall characteristics of the therapeutic peptide.[1]
Q3: My peptide is showing poor stability despite pH optimization. What other formulation strategies can I employ?
A3: Beyond pH and buffer selection, several other strategies can enhance the stability of peptides in solution:[1][2]
-
Use of Excipients: Amino acids, sugars, or polyols can be added to the formulation to reduce degradation.[1]
-
Co-solvents: The addition of co-solvents can help to stabilize the peptide structure.[1]
-
Viscosity Enhancement: Increasing the viscosity of the solution can slow down degradation processes.[1]
-
Air Exclusion: For peptides prone to oxidation, minimizing exposure to air by packaging under an inert gas can be beneficial.[1]
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains can protect the peptide from degradation and improve its pharmacokinetic profile.[1]
-
Low Temperature Storage: Storing aqueous peptide formulations at low temperatures is a common practice to minimize degradation.[1]
-
Protection from Light: For light-sensitive peptides, storage in light-protected containers is essential.[1]
-
Hydrophobic Ion Pairing (HIP): This is an effective method for enhancing peptide stability in solution.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation or Cloudiness | - Aggregation- Poor solubility at the current pH or temperature- Interaction with buffer components | - Adjust the pH of the solution.- Evaluate the effect of different buffer species and ionic strengths.- Include solubilizing excipients such as amino acids or surfactants.- Optimize the storage temperature. |
| Loss of Biological Activity | - Chemical degradation (e.g., oxidation, deamidation)- Conformational changes- Aggregation | - Confirm the primary degradation pathway using analytical techniques (e.g., HPLC, Mass Spectrometry).- For oxidation-prone peptides, add antioxidants and exclude oxygen from the packaging.- For deamidation-prone peptides, optimize the pH to be in the range of 3-5.- Add stabilizers that protect the native conformation. |
| Inconsistent Assay Results | - Adsorption to container surfaces- Variability in sample preparation- Ongoing degradation during the assay | - Consider using different container materials or adding surfactants to reduce adsorption.- Standardize the sample preparation protocol, minimizing the time samples are at room temperature.- Ensure the analytical method is stability-indicating. |
Experimental Protocols
Protocol: Accelerated Stability Study for a Therapeutic Peptide
1. Objective: To evaluate the stability of a therapeutic peptide in different formulations under accelerated conditions to predict its long-term stability.
2. Materials:
- Therapeutic peptide
- Various buffer solutions (e.g., acetate, phosphate, citrate) at different pH values (e.g., 4.0, 5.5, 7.0)
- Excipients for evaluation (e.g., sucrose, mannitol, polysorbate 80)
- High-purity water
- HPLC system with a suitable column (e.g., C18)
- Stability chambers set to accelerated conditions (e.g., 40°C/75% RH)
- pH meter
- Vials and closures
3. Method:
- Prepare different formulations of the peptide by dissolving it in the various buffer solutions containing different excipients.
- Filter each formulation through a 0.22 µm filter and aseptically fill into vials.
- Place the vials in the stability chambers.
- At predetermined time points (e.g., 0, 1, 2, 4 weeks), withdraw samples from each formulation.
- Analyze the samples for:
- Purity and Degradation Products: Using a stability-indicating HPLC method.
- pH: To monitor any changes.
- Appearance: Visual inspection for color change or precipitation.
- Aggregation: Using size-exclusion chromatography (SEC).
4. Data Analysis:
- Plot the percentage of remaining intact peptide against time for each formulation.
- Identify the formulation with the slowest degradation rate.
Visualizations
Caption: Workflow for an accelerated stability study.
Caption: Troubleshooting logic for peptide instability.
References
Technical Support Center: Minimizing Variability in KT-531 In Vivo Experiments
Welcome to the technical support center for KT-531. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize variability in in vivo experiments involving the novel VAK1 inhibitor, this compound.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound, providing potential causes and actionable solutions to enhance experimental consistency and reproducibility.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in tumor volume within the same treatment group. | 1. Inconsistent Drug Formulation/Administration: Poor solubility or non-uniform suspension of this compound can lead to inaccurate dosing.[1] 2. Tumor Heterogeneity: Patient-derived xenograft (PDX) models inherently possess inter-tumoral heterogeneity.[2][3] 3. Animal-to-Animal Variation: Biological differences between individual animals can contribute to varied responses.[4][5] | 1. Optimize Formulation: Ensure this compound is fully dissolved or evenly suspended in the vehicle. Prepare fresh formulations for each experiment to avoid degradation.[6] 2. Standardize Administration: Use consistent techniques for drug administration (e.g., gavage volume, injection site) across all animals.[1] 3. Randomization: Properly randomize animals into treatment groups to distribute inherent variability. |
| Inconsistent target engagement (p-VAK1 levels) despite uniform dosing. | 1. Variable Drug Metabolism: Differences in individual animal metabolism can alter the effective concentration of this compound. 2. Timing of Tissue Collection: The phosphorylation status of VAK1 may be transient. | 1. Pharmacokinetic (PK) Analysis: Conduct a pilot PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your model. 2. Standardize Tissue Harvest: Harvest tumor tissue at a consistent time point post-dose across all animals to ensure comparable pharmacodynamic (PD) readouts. |
| Unexpected toxicity or weight loss in treated animals. | 1. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects.[1] 2. Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to toxicity.[7] 3. Overdosing: The administered dose may exceed the maximum tolerated dose (MTD).[1] | 1. Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound and vehicle-related toxicity.[1] 2. Dose-Response Study: Perform a dose-response study to identify a therapeutic window with minimal toxicity.[8] 3. MTD Study: If not already done, conduct an MTD study to establish a safe dosing range.[1] |
| Discrepancy between in vitro IC50 and in vivo efficacy. | 1. Poor Bioavailability: this compound may have low absorption or rapid metabolism in vivo. 2. Tumor Microenvironment: The in vivo tumor microenvironment can influence drug efficacy. | 1. Formulation Enhancement: Explore alternative formulations to improve solubility and bioavailability.[1] 2. PK/PD Correlation: Correlate plasma drug concentration with tumor growth inhibition to understand the required exposure for efficacy. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for this compound administration?
A1: The optimal vehicle depends on the specific experimental conditions. A common starting point for small molecule inhibitors is a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. However, it is crucial to perform solubility and stability tests with your specific lot of this compound. Always include a vehicle-only control group to assess any potential toxicity of the formulation.[1]
Q2: How can I confirm on-target activity of this compound in my tumor model?
A2: To confirm on-target activity, it is recommended to perform a pharmacodynamic (PD) study.[1] This involves collecting tumor tissue at various time points after this compound administration and measuring the levels of phosphorylated VAK1 (p-VAK1), the direct target of this compound, and a downstream marker such as p-SUB1 via Western blot or immunohistochemistry. A dose-dependent decrease in these markers will confirm target engagement.
Q3: What are the best practices for working with patient-derived xenograft (PDX) models to minimize variability?
A3: PDX models are valuable for their clinical relevance but can introduce variability.[2][9][10] To minimize this, use low-passage number models to reduce the risk of genetic drift.[3] Ensure that the initial tumor fragments implanted are of a consistent size. It is also important to randomize mice into treatment groups only after tumors have reached a predetermined size.
Q4: My results with this compound are inconsistent between experiments. What should I check first?
A4: Inconsistent results can stem from several factors.[8] Start by verifying the basics:
-
Compound Integrity: Ensure your this compound stock has been stored correctly and prepare fresh dilutions for each experiment.[6]
-
Cell Line/PDX Model Authenticity: Regularly verify the identity of your cell lines or PDX models.
-
Experimental Procedures: Standardize all experimental parameters, including animal handling, dosing procedures, and measurement techniques.
Experimental Protocols
Pharmacodynamic (PD) Marker Analysis in Tumor Tissue
This protocol outlines the steps to assess the inhibition of VAK1 signaling in tumor tissue following this compound treatment.
-
Dosing: Administer this compound or vehicle to tumor-bearing mice.
-
Tissue Collection: At a predetermined time point (e.g., 2, 6, or 24 hours post-dose), humanely euthanize the mice and excise the tumors.
-
Sample Preparation: Immediately snap-freeze the tumor tissue in liquid nitrogen or place it in a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Extraction: Homogenize the tumor tissue and extract total protein. Determine protein concentration using a standard assay (e.g., BCA).
-
Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against p-VAK1, total VAK1, p-SUB1, total SUB1, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the results from the this compound treated groups to the vehicle control group.
In Vivo Efficacy Study
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of this compound in a PDX model.
-
Tumor Implantation: Subcutaneously implant tumor fragments from a well-characterized PDX model into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a specified average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Treatment: Administer this compound or vehicle according to the planned dosing schedule (e.g., once daily by oral gavage).
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (defined by a predetermined tumor volume endpoint or time), euthanize the mice and collect tumors for further analysis (e.g., PD marker analysis, histopathology).
-
Analysis: Compare the tumor growth inhibition between the treated and vehicle control groups.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Patient-derived xenograft (PDX) models: characteristics and points to consider for the process of establishment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors Contributing to Patient Variability - Exploring Sources of Variability Related to the Clinical Translation of Regenerative Engineering Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. criver.com [criver.com]
- 10. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inhibitor Experiments
This technical support center is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and cell-based experiments with enzymatic inhibitors.
Critical Alert: Is KT-531 the Right Inhibitor for Your Kinase Experiment?
A common reason for unexpected experimental results is target mismatch. Our records indicate that This compound is a potent and selective Histone Deacetylase 6 (HDAC6) inhibitor, not a kinase inhibitor .[1][2] This is a critical distinction, as HDACs and kinases are different classes of enzymes with distinct cellular functions and substrates.
-
Kinase Inhibitors : Target kinases, which are enzymes that add phosphate (B84403) groups to proteins (phosphorylation). This process is crucial for signal transduction and is often dysregulated in cancer.
-
HDAC Inhibitors : Target histone deacetylases, which remove acetyl groups from histones and other non-histone proteins.[3] This affects chromatin structure, gene expression, and the function of various cytoplasmic proteins.[3][4]
If you are using this compound with the expectation of inhibiting a protein kinase, the lack of an inhibitory effect on kinase-mediated phosphorylation is the expected outcome. The primary cellular effect of this compound would be an increase in the acetylation of its substrates, most notably α-tubulin, a key cytoplasmic target of HDAC6.[5]
Troubleshooting Guide 1: this compound Not Showing Expected HDAC6 Inhibitory Effect
If you are using this compound as an HDAC6 inhibitor but are not observing the expected biological outcome, this guide will help you troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the expected cellular effects of HDAC6 inhibition by this compound?
A1: HDAC6 is a unique, primarily cytoplasmic deacetylase.[6] Its inhibition leads to the hyperacetylation of non-histone proteins.[7] Key expected effects include:
-
Increased α-tubulin acetylation : This is a primary and direct biomarker for HDAC6 inhibition.
-
Disruption of protein degradation pathways : HDAC6 is involved in aggresome formation and autophagy, processes that clear misfolded proteins.[7][8]
-
Altered cell motility : Due to its role in regulating the cytoskeleton via α-tubulin.[9][10]
-
Changes in gene expression : While primarily cytoplasmic, HDAC6 can shuttle into the nucleus and influence transcription.[11]
Q2: I don't see an increase in acetylated α-tubulin after this compound treatment. What could be wrong?
A2: This suggests a potential issue with the compound or the experimental setup.
-
Compound Integrity : Ensure your this compound is properly stored and has not degraded. Prepare fresh stock solutions in a suitable solvent like DMSO.[1]
-
Concentration and Duration : You may be using a concentration that is too low or an incubation time that is too short. Perform a dose-response and time-course experiment. The IC50 for this compound against HDAC6 is approximately 8.5 nM in biochemical assays, but higher concentrations are typically needed in cell-based assays.[1][12]
-
Western Blotting Issues : Your western blot protocol may need optimization. Ensure you are using a validated antibody for acetylated α-tubulin and appropriate loading controls (e.g., total α-tubulin or GAPDH). It's also crucial to use lysis buffers containing HDAC inhibitors (like Sodium Butyrate or Trichostatin A) to preserve the acetylation state during sample preparation.[13]
Q3: this compound is not affecting the viability of my cancer cell line. Why?
A3: The cytotoxic effect of HDAC inhibitors is highly cell-type dependent.
-
Cell Line Resistance : Some cell lines may be intrinsically resistant to HDAC6 inhibition. The cellular context, including the expression levels of HDAC6 and its substrates, can influence sensitivity.
-
Redundant Pathways : Cancer cells can have redundant survival pathways that compensate for the inhibition of HDAC6.[14]
-
Assay Sensitivity : Ensure your cell viability assay (e.g., MTT, WST-1) is sensitive enough to detect subtle changes. The incubation time may also need to be extended (e.g., 48-72 hours) to observe an effect.[15]
Quantitative Data: this compound Potency
The following table summarizes the inhibitory potency of this compound against various HDAC isoforms. The high selectivity for HDAC6 is a key feature of this compound.
| Target | IC50 Value (nM) | Selectivity vs. Other HDACs | Reference |
| HDAC6 | 8.5 | - | [1] |
| Other HDACs | >330 | >39-fold | [1] |
Note: IC50 values are determined in biochemical assays and may differ from the effective concentration in cell-based experiments.
Diagrams for Understanding this compound's Action
Troubleshooting Guide 2: General Kinase Inhibitor Experiments
This guide is for researchers working with kinase inhibitors who are observing unexpected results.
Frequently Asked Questions (FAQs)
Q1: My kinase inhibitor shows high potency in a biochemical assay but is inactive in my cell-based assay. What's happening?
A1: This is a common challenge in drug discovery.[16] Several factors can contribute to this discrepancy:
-
Cell Permeability : The inhibitor may not be able to cross the cell membrane to reach its target.
-
Efflux Pumps : The inhibitor could be actively transported out of the cell by efflux pumps like P-gp.
-
Compound Stability : The inhibitor might be rapidly metabolized or degraded within the cell.
-
High Intracellular ATP : The concentration of ATP in cells (millimolar range) is much higher than that used in most biochemical assays (micromolar range). This can lead to out-competition of ATP-competitive inhibitors.
Q2: I'm seeing inconsistent IC50 values for my kinase inhibitor between experiments. How can I improve reproducibility?
A2: Inconsistent IC50 values often stem from variability in experimental conditions.[17]
-
Reagent Consistency : Use the same batches of reagents (kinase, substrate, ATP, inhibitor) whenever possible. Ensure reagents are stored correctly and have not degraded.
-
Standardized Protocols : Maintain consistent cell seeding densities, passage numbers, and incubation times.
-
ATP Concentration : The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration. Use a consistent ATP concentration, ideally close to the Km value for the kinase.
-
Inhibitor Solubility : Ensure the inhibitor is fully dissolved. Precipitation can lead to a lower effective concentration.
Q3: My inhibitor seems to be activating the signaling pathway it's supposed to inhibit. Is this possible?
A3: Paradoxical pathway activation can occur through several mechanisms:
-
Feedback Loops : Inhibiting a kinase can disrupt negative feedback loops, leading to the compensatory activation of upstream components or parallel pathways.
-
Off-Target Effects : The inhibitor might be affecting other kinases or phosphatases that have an opposing role in the pathway.[18]
-
Scaffolding Effects : At certain concentrations, some inhibitors can promote the dimerization and activation of receptor tyrosine kinases.
Diagrams for Troubleshooting Kinase Inhibitor Experiments
References
- 1. selleckchem.com [selleckchem.com]
- 2. SmallMolecules.com | this compound (25mg) from selleckchem | SmallMolecules.com [smallmolecules.com]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Analysis of Expression and Functions of Histone Deacetylase 6 (HDAC6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC6 - Wikipedia [en.wikipedia.org]
- 10. mybiosource.com [mybiosource.com]
- 11. assaygenie.com [assaygenie.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. Histone deacetylase 6’s function in viral infection, innate immunity, and disease: latest advances - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Design for KT-531 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KT-531, a potent and selective Histone Deacetylase 6 (HDAC6) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of HDAC6, with an IC50 of 8.5 nM.[1][2] Its primary mechanism of action is the inhibition of the deacetylase activity of HDAC6, a unique cytoplasmic enzyme that targets non-histone proteins. This leads to the hyperacetylation of HDAC6 substrates, such as α-tubulin and HSP90, which can modulate various cellular processes including protein quality control, cell motility, and signaling pathways.[3]
Q2: In which research areas is this compound commonly used?
A2: this compound has shown significant potential in hematological cancer research.[1] It has demonstrated strong inhibitory effects against cell lines such as the T-cell prolymphocytic leukemia-like cell line SUP-T11.[1]
Q3: What are the key downstream effects of HDAC6 inhibition by this compound?
A3: Inhibition of HDAC6 by this compound can lead to several downstream effects, including:
-
Increased acetylation of α-tubulin: This is a primary and direct indicator of HDAC6 inhibition.
-
Modulation of the AKT signaling pathway: HDAC6 inhibition can lead to an increase in AKT activation (phosphorylation), which is a crucial survival mechanism for some tumor cells.[4][5]
-
Induction of apoptosis: this compound has been shown to induce apoptosis in a dose-dependent manner in cancer cell lines like MV4-11.[6]
-
Regulation of autophagy: HDAC6 is a key player in the autophagy pathway, particularly in the clearance of protein aggregates. Its inhibition can therefore modulate autophagic processes.[3][7][8][9]
Q4: How should this compound be stored and handled?
A4: Like most small molecule inhibitors, this compound should be stored as a solid at -20°C. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When preparing working solutions, dilute the stock solution freshly for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected biological effect of this compound.
-
Question: I am observing variable or weak inhibitory effects of this compound in my cell-based assays. What could be the cause?
-
Answer:
-
Compound Integrity: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. It is advisable to prepare fresh aliquots from a new vial if degradation is suspected.
-
Solubility: Confirm that this compound is fully dissolved in your stock solution. Precipitates can lead to an inaccurate final concentration in your assay.
-
Cell Culture Conditions:
-
Cell Density: Inconsistent cell seeding density can alter the effective inhibitor-to-cell ratio. Maintain a consistent cell density across experiments.
-
Serum Concentration: Components in the serum can bind to small molecules, reducing their bioavailability. Use a consistent serum percentage in your culture medium.
-
-
Assay Duration: The effect of this compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation period for observing the desired effect.
-
Issue 2: Difficulty in detecting increased α-tubulin acetylation after this compound treatment.
-
Question: My Western blot results for acetylated α-tubulin are inconsistent or show no increase after treating cells with this compound. How can I troubleshoot this?
-
Answer:
-
Confirmation of Target Engagement: A lack of increased acetylated α-tubulin suggests a problem with the inhibitor reaching its target or with the detection method.
-
Dose-Response: Perform a dose-response experiment with a range of this compound concentrations to ensure you are using an effective dose.
-
Time-Course: Analyze protein lysates at different time points after treatment to identify the optimal time for detecting hyperacetylation.
-
-
Western Blot Protocol Optimization:
-
Antibody Quality: Ensure the primary antibody against acetylated α-tubulin is validated and used at the recommended dilution.
-
Loading Control: Use a reliable loading control (e.g., total α-tubulin or GAPDH) to ensure equal protein loading.
-
Lysis Buffer: Use a lysis buffer containing a deacetylase inhibitor (like Trichostatin A or sodium butyrate) to prevent deacetylation during sample preparation.
-
-
Issue 3: Unexpected cytotoxicity in non-malignant or primary cells.
-
Question: I am observing significant toxicity in my non-cancerous control cells or primary cells treated with this compound, even at low concentrations. What should I do?
-
Answer:
-
Dose-Response Analysis: Primary cells are often more sensitive to chemical compounds than immortalized cell lines. It is crucial to perform a wide-range dose-response experiment to determine the toxicity threshold for your specific cell type.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is below a toxic level (typically <0.1%). Run a vehicle-only control to assess the effect of the solvent.
-
On-Target vs. Off-Target Effects:
-
To confirm the observed toxicity is due to HDAC6 inhibition, consider using a structurally different selective HDAC6 inhibitor as a control. If it produces a similar phenotype, the effect is more likely on-target.
-
If possible, a rescue experiment involving the overexpression of HDAC6 could confirm that the toxic phenotype is an on-target effect.
-
-
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| HDAC6 | 8.5 | - | Enzymatic Assay | [1][2] |
| - | 420 | SUP-T11 | Cell-based | [1] |
| - | - | MV4-11 | Apoptosis Assay | [6] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the dose-response curves to calculate the IC50 value.
Protocol 2: Western Blot for Acetylated α-Tubulin
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the determined time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors and a deacetylase inhibitor (e.g., 1 µM Trichostatin A).
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated α-tubulin and a loading control (e.g., total α-tubulin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells and treat with this compound at various concentrations for the desired duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualization
Caption: HDAC6 Signaling Pathway and the effect of this compound.
Caption: General experimental workflow for studying this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. AKT activation controls cell survival in response to HDAC6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AKT activation controls cell survival in response to HDAC6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of HDAC6 in Autophagy and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 controls autophagosome maturation essential for ubiquitin-selective quality-control autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Specificity of MTX-531: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dual EGFR and PI3K inhibitor, MTX-531, with alternative therapeutic strategies. The information presented is supported by preclinical experimental data to validate its specificity and performance.
MTX-531 is a novel, orally bioavailable small molecule that acts as a dual inhibitor of the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K). This dual-targeting approach is designed to overcome the adaptive resistance mechanisms that often limit the efficacy of single-agent therapies targeting either pathway individually. Preclinical studies have demonstrated the potential of MTX-531 in various cancer models, showcasing its potency, selectivity, and favorable safety profile.
Comparative Performance Data
The following table summarizes the in vitro potency of MTX-531 against its target kinases and provides a comparison with other selected EGFR and PI3K inhibitors.
| Compound | Target(s) | IC50 (nM) | Key Findings |
| MTX-531 | EGFR, PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ | EGFR: 14.7, PI3Kα: 6.4, PI3Kβ: 233, PI3Kγ: 8.3, PI3Kδ: 1.1 | Potent dual inhibitor with high selectivity. Did not induce hyperglycemia in mice at therapeutic doses, a common side effect of other pan-PI3K inhibitors. |
| Gedatolisib | PI3K/mTOR | PI3Kα: 0.4, PI3Kβ: 4.6, PI3Kγ: 1.5, PI3Kδ: 0.2, mTOR: 1.6 | Potent dual PI3K/mTOR inhibitor. |
| Dacomitinib | EGFR | EGFR: 6.0 | Irreversible pan-HER inhibitor. |
| Pictilisib (GDC-0941) | PI3K | PI3Kα: 3, PI3Kβ: 33, PI3Kγ: 21, PI3Kδ: 3 | Pan-PI3K inhibitor. |
Signaling Pathway and Mechanism of Action
MTX-531 simultaneously targets two critical nodes in cancer cell signaling: the EGFR pathway, which drives cell proliferation and survival, and the PI3K/AKT/mTOR pathway, a key regulator of cell growth, metabolism, and survival. By inhibiting both pathways, MTX-531 aims to achieve a more profound and durable anti-tumor response and circumvent the development of resistance.
Caption: Simplified signaling pathway of EGFR and PI3K and the inhibitory action of MTX-531.
Experimental Protocols
The following are representative protocols for key experiments used to validate the specificity and efficacy of MTX-531.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of MTX-531 against a panel of kinases.
Methodology:
-
Reagents: Recombinant human kinases, appropriate peptide substrates, ATP, and MTX-531.
-
Procedure:
-
A radiometric or fluorescence-based kinase assay is performed in a 96- or 384-well plate format.
-
A fixed concentration of the kinase and its substrate are incubated with serially diluted MTX-531.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period at a controlled temperature, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of MTX-531. The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of MTX-531 in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice).
-
Tumor Implantation: Human cancer cells (e.g., head and neck squamous cell carcinoma cell lines) are cultured and then subcutaneously injected into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. MTX-531 is administered orally at various doses.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blotting to assess target engagement).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.
Caption: Experimental workflow for in vivo xenograft studies to evaluate MTX-531 efficacy.
Conclusion
The preclinical data available for MTX-531 demonstrates its potent and selective dual inhibition of EGFR and PI3K. Its ability to overcome the limitations of single-agent therapies, particularly the development of resistance, and its favorable safety profile, including the absence of hyperglycemia, position it as a promising candidate for further clinical investigation. This guide provides a foundational understanding of MTX-531's specificity and performance in comparison to other targeted therapies, offering valuable insights for the research and drug development community.
A Comparative Guide to KT-531 and α-Galactosylceramide in NKT Cell-Mediated Immunity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of KT-531 and its parent compound, α-Galactosylceramide (α-GalCer), in the activation of Natural Killer T (NKT) cells. As potent glycolipid agonists, both compounds play a crucial role in initiating a cascade of immune responses with significant therapeutic potential. This document outlines their mechanisms of action, comparative efficacy based on representative data from analogous compounds, and the experimental protocols used for their evaluation.
Introduction to NKT Cell Agonists
Natural Killer T (NKT) cells are a specialized subset of T lymphocytes that play a critical role in bridging the innate and adaptive immune systems. Upon activation, they rapidly produce large quantities of cytokines, such as interferon-gamma (IFN-γ) and interleukin-4 (IL-4), which influence the downstream activity of other immune cells.[1][2] The activation of NKT cells is primarily mediated by the recognition of glycolipid antigens presented by the CD1d molecule on antigen-presenting cells (APCs).[3][4]
α-Galactosylceramide (α-GalCer) is a synthetic glycolipid that has been extensively studied as a potent activator of NKT cells.[5] this compound is a synthetic analog of α-GalCer, designed to elicit a more robust and targeted immune response. The structural modifications in this compound aim to enhance its binding to the CD1d-TCR complex and skew the resulting cytokine profile towards a more pro-inflammatory, Th1-biased response, which is often desirable in anti-tumor and anti-viral therapies.[6][7]
Comparative Efficacy: this compound vs. α-Galactosylceramide
While direct comparative data for this compound is proprietary, the following tables present representative data from studies on analogous α-GalCer derivatives designed to enhance Th1 responses. This data illustrates the expected improvements in efficacy of this compound over the parent α-GalCer compound.
Table 1: In Vitro Cytokine Production by Splenocytes
This table summarizes the typical cytokine secretion profile from murine splenocytes following stimulation with α-GalCer and a representative Th1-biasing analog. The data is presented as the mean concentration of cytokines in pg/mL ± standard deviation.
| Compound | Concentration (ng/mL) | IFN-γ (pg/mL) | IL-4 (pg/mL) | IFN-γ/IL-4 Ratio |
| Vehicle Control | - | < 20 | < 10 | - |
| α-Galactosylceramide | 100 | 2500 ± 300 | 1500 ± 200 | 1.67 |
| Th1-Biasing Analog | 100 | 4500 ± 450 | 800 ± 100 | 5.63 |
Data is representative of typical results obtained from in vitro stimulation of murine splenocytes for 48-72 hours.
Table 2: In Vivo Anti-Tumor Efficacy
This table demonstrates the comparative in vivo anti-tumor activity in a B16 melanoma lung metastasis model. Mice were treated with the respective compounds and the number of lung nodules was quantified.
| Treatment Group | Dose (µ g/mouse ) | Mean Number of Lung Nodules ± SD |
| Vehicle Control | - | 250 ± 50 |
| α-Galactosylceramide | 2 | 120 ± 30 |
| Th1-Biasing Analog | 2 | 40 ± 15 |
Data is representative of typical results from in vivo mouse models of cancer.[8]
Mechanism of Action and Signaling Pathway
Both this compound and α-GalCer are recognized by the T-cell receptor (TCR) of NKT cells when presented by the CD1d molecule on the surface of antigen-presenting cells (APCs) such as dendritic cells. This interaction triggers a signaling cascade within the NKT cell, leading to the rapid transcription and secretion of a variety of cytokines. The specific structural features of this compound are designed to create a more stable interaction with the CD1d-TCR complex, leading to a prolonged and stronger signaling cascade that preferentially activates the transcription factors responsible for IFN-γ production.[6]
Experimental Protocols
The following is a detailed methodology for a key experiment used to compare the efficacy of NKT cell agonists.
In Vitro NKT Cell Stimulation and Cytokine Analysis
Objective: To quantify and compare the production of IFN-γ and IL-4 by murine splenocytes in response to stimulation with this compound and α-GalCer.
Materials:
-
Spleens from C57BL/6 mice
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol
-
This compound and α-Galactosylceramide (stock solutions in DMSO)
-
96-well flat-bottom cell culture plates
-
Murine IFN-γ and IL-4 ELISA kits
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Prepare a single-cell suspension of splenocytes from C57BL/6 mice.
-
Lyse red blood cells using ACK lysis buffer and wash the remaining cells with RPMI 1640 medium.
-
Resuspend the splenocytes to a final concentration of 2 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound and α-GalCer in complete RPMI 1640 medium. The final concentrations should range from 1 to 1000 ng/mL. A vehicle control (DMSO) should also be prepared.
-
Add 100 µL of the diluted compounds or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatants.
-
Quantify the concentration of IFN-γ and IL-4 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Conclusion
The available evidence from analogous compounds strongly suggests that this compound is a more potent and selective activator of NKT cells compared to α-Galactosylceramide. Its ability to induce a Th1-biased cytokine response, characterized by higher levels of IFN-γ and a greater IFN-γ/IL-4 ratio, indicates a significant potential for enhanced therapeutic efficacy in indications where a robust cell-mediated immune response is desired, such as in oncology and infectious diseases. Further direct comparative studies will be instrumental in fully elucidating the clinical potential of this compound.
References
- 1. Activation or anergy: NKT cells are stunned by α-galactosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | NKT Cell Networks in the Regulation of Tumor Immunity [frontiersin.org]
- 3. Bacterial glycolipids and analogs as antigens for CD1d-restricted NKT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Natural Killer T (NKT) Cell Ligand α-Galactosylceramide Demonstrates Its Immunopotentiating Effect by Inducing Interleukin (IL)-12 Production by Dendritic Cells and IL-12 Receptor Expression on NKT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Natural Killer T-Cell Agonist α-Galactosylceramide and PD-1 Blockade Synergize to Reduce Tumor Development in a Preclinical Model of Colon Cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Frontiers | α-GalCer and iNKT Cell-Based Cancer Immunotherapy: Realizing the Therapeutic Potentials [frontiersin.org]
KT-531 versus other inhibitors of [target protein]
A Comparative Guide to CDK12/13 Inhibitors: THZ531 and Other Key Compounds
For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is critical for elucidating the biological functions of a target and for advancing drug discovery programs. Cyclin-dependent kinases 12 and 13 (CDK12 and CDK13) have emerged as promising therapeutic targets in oncology due to their crucial roles in regulating transcription and the DNA damage response (DDR).[1][2] This guide provides an objective comparison of THZ531, a first-in-class covalent inhibitor of CDK12/13, with other notable inhibitors, supported by experimental data and detailed protocols.
Introduction to CDK12/13 and Their Inhibition
CDK12 and its close homolog CDK13 are serine/threonine kinases that, in complex with Cyclin K, phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[3][4] This phosphorylation, particularly at Serine 2, is essential for the elongation phase of transcription, especially for long genes, including many involved in the DDR pathway such as BRCA1 and ATR.[4][5] Inhibition of CDK12/13 can induce a "BRCAness" phenotype in cancer cells, rendering them more susceptible to DNA-damaging agents and PARP inhibitors.[1][6] This has spurred the development of various CDK12/13 inhibitors with different mechanisms of action.
Comparative Analysis of CDK12/13 Inhibitors
This guide focuses on a comparative analysis of THZ531 against other well-characterized CDK12/13 inhibitors: SR-4835 (a reversible inhibitor), Cdk12-IN-2 (a reversible inhibitor), and BSJ-01-175 (a covalent inhibitor).
Mechanism of Action
-
THZ531 and BSJ-01-175 are covalent inhibitors that form an irreversible bond with a cysteine residue located outside the ATP-binding pocket of CDK12 and CDK13.[3][7] This covalent modification leads to sustained inhibition of the kinases.[6]
-
SR-4835 and Cdk12-IN-2 are reversible, ATP-competitive inhibitors.[6][7] They bind to the ATP-binding site of the kinases, competing with the endogenous ATP. Some reversible inhibitors like SR-4835 have also been shown to act as "molecular glues," promoting the degradation of Cyclin K.[8][9]
Potency and Selectivity
The following table summarizes the biochemical and cellular potencies of the compared inhibitors.
| Inhibitor | Target(s) | Mechanism | CDK12 IC50 (nM) | CDK13 IC50 (nM) | Cellular Potency (IC50) | Reference |
| THZ531 | CDK12/13 | Covalent | 158 | 69 | 50 nM (Jurkat) | [6][10] |
| SR-4835 | CDK12/13 | Reversible | Not Reported | Not Reported | 20-200 nM (GSCs) | [11] |
| Cdk12-IN-2 | CDK12/13 | Reversible | 52 | Strong Inhibitor | 800 nM (SK-BR-3) | [6] |
| BSJ-01-175 | CDK12/13 | Covalent | 155 | Not Reported | Not Reported | [12] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: CDK12/13 signaling pathway in transcription and DNA damage response.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Gene expression regulation by CDK12: a versatile kinase in cancer with functions beyond CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01-175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cellular Maze: A Comparative Guide to KT-531 and its Counterparts
In the intricate world of cell signaling and drug discovery, the precise targeting of molecular pathways is paramount. This guide provides a comprehensive cross-validation of the effects of two similarly named but distinct compounds, KT-531 (an HDAC6 inhibitor) and MTX-531 (a dual EGFR/PI3K inhibitor), across various cell lines. The initial ambiguity in the nomenclature highlights a critical aspect of research: the need for precise compound identification. Here, we address both possibilities to provide a thorough resource for researchers, scientists, and drug development professionals.
Part 1: this compound - A Selective HDAC6 Inhibitor
Mechanism of Action: this compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3] HDAC6 is a unique, primarily cytoplasmic deacetylase that targets non-histone proteins, including α-tubulin, a key component of the cytoskeleton. By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, which can affect microtubule dynamics, protein trafficking, and cell motility, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[4]
Comparative Efficacy of this compound and Alternative HDAC6 Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other well-established HDAC6 inhibitors across various cancer cell lines.
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| This compound | HDAC6 | SUP-T11 (T-ALL) | 0.42 | [1][3] |
| MV4-11 (AML) | 0.42 | [3] | ||
| Primary T-PLL cells | Potent biological responses | [5] | ||
| Ricolinostat (ACY-1215) | HDAC6 | Multiple Myeloma Cell Lines | ~0.005-0.02 | [Selleckchem] |
| Tubastatin A | HDAC6 | Various Cancer Cell Lines | ~0.0005-0.05 | [Selleckchem] |
| Nexturastat A | HDAC6 | MV4-11 (AML) | 1.68 | [3] |
Note: T-ALL: T-cell acute lymphoblastic leukemia; AML: Acute myeloid leukemia; T-PLL: T-cell prolymphocytic leukemia. IC50 values represent the concentration of the drug that inhibits 50% of the target's activity or cell growth.
Experimental Protocols
HDAC6 Activity Assay (Fluorometric):
This assay measures the ability of an inhibitor to block the deacetylase activity of HDAC6.
-
Reagents: Recombinant human HDAC6, HDAC6 substrate (e.g., a fluorogenic acetylated peptide), developer, assay buffer, and the test compound (this compound or alternatives).
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, add the recombinant HDAC6 enzyme to each well, followed by the test compound. c. Initiate the reaction by adding the HDAC6 substrate. d. Incubate at 37°C for a specified time (e.g., 30 minutes). e. Stop the reaction and generate a fluorescent signal by adding the developer solution. f. Measure the fluorescence intensity using a microplate reader. The signal is inversely proportional to the HDAC6 activity.[6][7][8]
Cell Viability Assay (MTT):
This assay determines the cytotoxic effects of the inhibitors on cancer cells.
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[9][10][11]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[9][10][11]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.[9][10][11]
Signaling Pathway and Experimental Workflow
Caption: Workflow for assessing this compound's effect on the HDAC6 pathway and cell viability.
Part 2: MTX-531 - A Dual EGFR and PI3K Inhibitor
Mechanism of Action: MTX-531 is a novel, orally bioavailable small molecule that simultaneously inhibits two key oncogenic signaling pathways: the Epidermal Growth Factor Receptor (EGFR) pathway and the Phosphoinositide 3-Kinase (PI3K) pathway.[12][13][14][15][16] By targeting both EGFR and PI3K, MTX-531 aims to overcome the adaptive resistance mechanisms that often arise when only one of these pathways is inhibited.[12][16]
Comparative Efficacy of MTX-531 and Alternative EGFR/PI3K Pathway Inhibitors
The table below presents the inhibitory concentrations of MTX-531 against its targets and its effects on various cancer cell lines compared to single-target inhibitors.
| Compound | Target(s) | Cell Line | IC50 / EC50 (nM) | Reference |
| MTX-531 | EGFR | - | 14.7 | [13][14][15] |
| PI3Kα | - | 6.4 | [13][14][15] | |
| EGFR & PI3K | CAL-33 (HNSCC) | Potent inhibition of both pathways | [17] | |
| EGFR & PI3K | HNSCC PDX models | Tumor regression | [18][19] | |
| EGFR & PI3K | CRC PDX models | Tumor regression (in combination) | [18][19] | |
| Erlotinib | EGFR | Various Cancer Cell Lines | Varies (cell-dependent) | [Nature Cancer] |
| Alpelisib | PI3Kα | Various Cancer Cell Lines | ~5 | [Selleckchem] |
| Cetuximab | EGFR | Various Cancer Cell Lines | Varies (cell-dependent) | [NCI] |
Note: HNSCC: Head and Neck Squamous Cell Carcinoma; PDX: Patient-Derived Xenograft; CRC: Colorectal Cancer. IC50 represents the concentration for 50% inhibition of the enzyme, while EC50 represents the concentration for 50% of the maximal effect in cells.
Experimental Protocols
Western Blot for Phospho-EGFR and Phospho-Akt:
This technique is used to assess the inhibition of EGFR and PI3K signaling pathways.
-
Cell Lysis: Culture cells and treat with MTX-531 or alternative inhibitors. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[20][21][22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[20][21][22]
-
SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt - a downstream effector of PI3K), and total Akt. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate. The band intensity reflects the protein levels.[20][21][22]
Cell Viability Assay (MTT):
The protocol is the same as described for this compound.
Signaling Pathways and Logical Comparison
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | HDAC6 inhibitor | Probechem Biochemicals [probechem.com]
- 4. High Efficacy and Drug Synergy of HDAC6-Selective Inhibitor NN-429 in Natural Killer (NK)/T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. assaygenie.com [assaygenie.com]
- 7. HDAC6 Activity Assay Kit (Fluorometric) (ab284549) | Abcam [abcam.com]
- 8. abcam.cn [abcam.cn]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. A dual-threat cancer drug takes aim at resistance mechanisms | Drug Discovery News [drugdiscoverynews.com]
- 13. MEKanistic Therapeutics Inc.'s First-in-Class Dual EGFR and PI3K Investigational Therapy, MTX-531, Demonstrates Significant Tolerability and Durable Tumor Regressions in Preclinical Cancer Models — MEKanistic Therapeutics [mekanistic.com]
- 14. MEKanistic's MTX-531 Shows Promising Results in Preclinical Cancer Models [synapse.patsnap.com]
- 15. MEKanistic Therapeutics Inc.'s MTX-531 Shows Tolerability and Tumor Reduction in Preclinical Studies [synapse.patsnap.com]
- 16. New selective inhibitor targets adaptive resistance in EGFR and PI3K - Alpha Lifetech [alpha-lifetech.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. A first-in-class selective inhibitor of EGFR and PI3K offers a single-molecule approach to targeting adaptive resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A first-in-class selective inhibitor of EGFR and PI3K offers a single-molecule approach to targeting adaptive resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Independent Verification of MTX-531's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of MTX-531, a novel dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), with alternative therapeutic strategies. The information presented herein is intended to facilitate an independent verification of MTX-531's mechanism of action and to provide a comparative context for its potential therapeutic advantages.
Executive Summary
MTX-531 is a first-in-class small molecule designed to concurrently target two key signaling pathways implicated in cancer cell proliferation, survival, and therapeutic resistance: the EGFR and PI3K pathways. Preclinical data suggests that by simultaneously inhibiting both EGFR and PI3K, MTX-531 can overcome the adaptive resistance mechanisms that often limit the efficacy of single-agent therapies. A notable feature of MTX-531 is its reported lack of hyperglycemia, a common and often dose-limiting toxicity associated with many PI3K inhibitors. This guide will compare the preclinical profile of MTX-531 with established single-agent inhibitors—osimertinib (an EGFR inhibitor) and alpelisib (B612111) (a PI3Kα inhibitor)—as well as a dual-inhibition combination therapy approach.
Mechanism of Action of MTX-531
MTX-531 was computationally designed to selectively bind to and inhibit the kinase activity of both EGFR and PI3K.[1][2] This dual inhibition is intended to provide a more comprehensive and durable blockade of oncogenic signaling compared to targeting either pathway alone.
dot
Caption: MTX-531 dual inhibition of EGFR and PI3K pathways.
Comparative Preclinical Data
The following tables summarize the available preclinical data for MTX-531 and its comparators.
In Vitro Potency
| Compound | Target(s) | IC₅₀ (nM) | Cell Line(s) | Citation(s) |
| MTX-531 | EGFR | 14.7 | Not specified | [1][3] |
| PI3Kα | 6.4 | Not specified | [1][3] | |
| PI3Kβ | 233 | Not specified | ||
| PI3Kγ | 8.3 | Not specified | ||
| PI3Kδ | 1.1 | Not specified | ||
| Osimertinib | EGFR (L858R/T790M) | <15 | H1975, PC-9VanR | |
| EGFR (wild-type) | 480-1865 | Not specified | ||
| Alpelisib | PI3Kα | 185-288 | PIK3CA-mutant breast cancer cell lines | [4] |
| PI3Kα | >1000 | PIK3CA-wildtype breast cancer cell lines with PTEN loss | [4] |
In Vivo Efficacy in Head and Neck Squamous Cell Carcinoma (HNSCC) Models
| Treatment | Model Type | Dosing | Key Findings | Citation(s) |
| MTX-531 | Patient-Derived Xenograft (PDX) | Not specified | Uniformly resulted in tumor regressions. | [2] |
| Cell Line-Derived Xenograft (CAL-33) | 100 mg/kg, daily, oral | Initiated at advanced stage (~500 mm³), led to tumor regression. | [2] | |
| Erlotinib + BKM120 | Cell Line-Derived Xenograft (MDA686TU) | Erlotinib: 50 mg/kg; BKM120: 20 mg/kg | Combination was more effective at inhibiting tumor growth than either agent alone. |
In Vivo Efficacy in Colorectal Cancer (CRC) Models
| Treatment | Model Type | Dosing | Key Findings | Citation(s) |
| MTX-531 + Sotorasib | Patient-Derived Xenograft (KRAS G12C mutant) | Not specified | Led to tumor regressions. | [2] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (e.g., MTX-531) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Measurement: If using MTT, add solubilization solution to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a non-linear regression analysis.
dot
Caption: Generalized workflow for a cell viability assay.
Western Blot for Phosphorylated Proteins (p-EGFR, p-AKT)
This protocol outlines the general steps for assessing the phosphorylation status of target proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells and quantify protein concentration.
-
SDS-PAGE: Separate proteins by size using gel electrophoresis.
-
Protein Transfer: Transfer proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and capture the signal using an imager.
-
Stripping and Re-probing: To analyze multiple proteins on the same blot, the membrane can be stripped and re-probed with additional primary antibodies.
dot
Caption: General workflow for Western blot analysis.
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy Testing
This protocol provides a general framework for establishing and utilizing PDX models.[5][6]
Procedure:
-
Tumor Implantation: Surgically implant a fragment of a patient's tumor into an immunodeficient mouse (e.g., NOD/SCID).
-
Tumor Growth: Allow the tumor to grow to a specified size.
-
Passaging: Passage the tumor into subsequent cohorts of mice for expansion.
-
Treatment: Once tumors reach a predetermined volume, randomize mice into treatment and control groups. Administer the test compound (e.g., MTX-531) and vehicle control according to the planned schedule and route of administration.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study can be terminated after a fixed duration or when tumors in the control group reach a specified size. Survival can also be monitored.
-
Data Analysis: Compare tumor growth inhibition and survival rates between the treatment and control groups.
dot
Caption: Workflow for patient-derived xenograft (PDX) studies.
Conclusion
The preclinical data available for MTX-531 suggests that its dual inhibitory mechanism of action on both EGFR and PI3K pathways translates to potent anti-tumor activity, particularly in HNSCC and CRC models. A key differentiating feature is its lack of induced hyperglycemia, a significant advantage over other PI3K inhibitors. The comparative data presented in this guide, alongside the detailed experimental protocols, provides a framework for researchers to independently assess the mechanism and potential of MTX-531. Further studies with direct head-to-head comparisons against standard-of-care agents in a broader range of preclinical models will be crucial to fully elucidate its therapeutic potential.
References
- 1. MEKanistic's MTX-531 Shows Promising Results in Preclinical Cancer Models [synapse.patsnap.com]
- 2. A first-in-class selective inhibitor of EGFR and PI3K offers a single-molecule approach to targeting adaptive resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEKanistic Therapeutics Inc.'s MTX-531 Shows Tolerability and Tumor Reduction in Preclinical Studies [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. labcorp.com [labcorp.com]
A Comparative Analysis of Next-Generation BRD9 Inhibition: I-BRD9 vs. First-Generation BI-9564
In the landscape of epigenetic drug discovery, the development of potent and selective inhibitors for specific bromodomain-containing proteins is a key area of research. Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a compelling therapeutic target in various cancers. This guide provides a comparative analysis of I-BRD9, a next-generation chemical probe, against the first-generation inhibitor BI-9564, offering researchers a comprehensive overview of their respective performance based on available experimental data.
Introduction to BRD9 Inhibitors
BRD9 functions as an epigenetic "reader" by recognizing acetylated lysine (B10760008) residues on histones, thereby recruiting the ncBAF complex to chromatin to modulate gene expression.[1] Dysregulation of BRD9 has been implicated in the pathology of several cancers, including synovial sarcoma and acute myeloid leukemia (AML), making it an attractive target for therapeutic intervention.[1][2] The development of small molecule inhibitors targeting the BRD9 bromodomain aims to disrupt its function and abrogate the downstream oncogenic signaling.
BI-9564 was one of the first potent and selective chemical probes developed for BRD9, enabling foundational research into its cellular roles. More recently, I-BRD9 was discovered through structure-based design, demonstrating an improved selectivity profile, particularly over the closely related BRD7 and the broader BET family of bromodomains.[3][4]
Quantitative Performance Comparison
The following tables summarize the key quantitative data for I-BRD9 and BI-9564, highlighting their potency and selectivity.
Table 1: Inhibitor Potency
| Compound | Target | IC50 (nM) | Kd (nM) | Assay Type |
| I-BRD9 | BRD9 | 50.1 (pIC50 = 7.3) | 1.9 | TR-FRET |
| BI-9564 | BRD9 | 75 | 14 | AlphaScreen, ITC |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. Kd: Dissociation constant. A lower value indicates stronger binding affinity. TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer AlphaScreen: Amplified Luminescent Proximity Homogeneous Assay ITC: Isothermal Titration Calorimetry
Table 2: Inhibitor Selectivity
| Compound | Off-Target | IC50 (nM) | Kd (nM) | Selectivity Fold (vs. BRD9) |
| I-BRD9 | BRD7 | >10,000 | 380 | >200-fold |
| BRD4 (BD1) | >30,000 | 1400 | >700-fold | |
| BI-9564 | BRD7 | 3400 | 239 | ~45-fold (IC50) / ~17-fold (Kd) |
| BET Family | >100,000 | - | >1300-fold | |
| CECR2 | - | 258 | ~18-fold |
Selectivity is calculated based on the ratio of off-target IC50 or Kd to the on-target (BRD9) value.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the BRD9 signaling pathway and a typical cell viability assay workflow.
References
Confirming On-Target Effects of IRAK4 Degraders: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies, such as selective protein degraders, offers novel therapeutic opportunities. However, rigorous validation is essential to ensure that the observed biological effects are a direct consequence of modulating the intended target. This guide provides a comparative overview of genetic approaches to confirm the on-target effects of a selective IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) degrader, using the well-characterized molecule KT-474 as a case study. We will compare the outcomes of pharmacological degradation with genetic knockdown (siRNA) and knockout (CRISPR-Cas9) of IRAK4.
IRAK4 is a critical kinase and scaffold protein in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), making it a key target for inflammatory and autoimmune diseases.[1][2] Targeted protein degraders like KT-474 are heterobifunctional molecules that induce the ubiquitination and subsequent proteasomal degradation of the target protein, in this case, IRAK4.[1][3] This approach not only inhibits the protein's function but removes it entirely, which can be advantageous over small molecule inhibitors that only block the kinase activity.[2][4]
The central principle of on-target validation is to demonstrate that the phenotype observed with a pharmacological agent (e.g., KT-474) is phenocopied by the genetic removal or reduction of the target protein. A high degree of concordance between these orthogonal methods provides strong evidence of on-target activity.
Comparative Data Summary
The following tables summarize hypothetical, yet representative, data from experiments designed to compare the effects of the IRAK4 degrader KT-474 with siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout of IRAK4 in a relevant immune cell line (e.g., THP-1 monocytes).
Table 1: IRAK4 Protein Levels Following Treatment
| Treatment Group | IRAK4 Protein Level (% of Control) | Method of Quantification |
| Vehicle Control | 100% | Western Blot |
| KT-474 (10 nM) | <5% | Western Blot |
| Scrambled siRNA | 98% | Western Blot |
| IRAK4 siRNA | 20% | Western Blot |
| Wild-Type (WT) Cells | 100% | Western Blot |
| IRAK4 KO Cells | <1% | Western Blot |
Table 2: Downstream Pathway Inhibition - IL-6 Secretion upon LPS Stimulation
| Treatment Group | IL-6 Concentration (pg/mL) | % Inhibition | Method of Quantification |
| Vehicle Control + LPS | 1500 | 0% | ELISA |
| KT-474 (10 nM) + LPS | 120 | 92% | ELISA |
| Scrambled siRNA + LPS | 1480 | 1.3% | ELISA |
| IRAK4 siRNA + LPS | 350 | 76.7% | ELISA |
| Wild-Type (WT) Cells + LPS | 1520 | 0% | ELISA |
| IRAK4 KO Cells + LPS | 50 | 96.7% | ELISA |
Visualizing the Strategy and Pathway
To better illustrate the concepts discussed, the following diagrams outline the IRAK4 signaling pathway and the experimental workflows for on-target validation.
References
Comparative Analysis of GIM-531 and Standard-of-Care Immunotherapy in Advanced Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the investigational drug GIM-531 and a standard-of-care immunotherapy regimen for the treatment of advanced solid tumors, with a focus on metastatic melanoma that has progressed after initial immunotherapy.
Introduction
GIM-531 is a first-in-class, orally administered small molecule designed to selectively inhibit regulatory T-cells (Tregs).[1][2][3][4] Developed by Georgiamune Inc., GIM-531 is currently in a Phase 1/2 clinical trial for patients with advanced solid tumors who have progressed on or are intolerant to standard therapies.[1][5][6][7] A key target population for this novel agent is patients with metastatic melanoma whose disease has progressed following treatment with anti-PD-1 antibodies.[4][5]
The standard of care for metastatic melanoma that has progressed on anti-PD-1 therapy is not definitively established, and participation in clinical trials is often recommended.[8] However, a frequently used and effective option in this setting is the combination of ipilimumab (an anti-CTLA-4 antibody) and nivolumab (B1139203) (an anti-PD-1 antibody). This combination therapy has demonstrated efficacy in patients with PD-1 blockade-refractory metastatic melanoma.[8]
This document compares the available information on GIM-531 with the established data for the standard-of-care combination of ipilimumab plus nivolumab.
Mechanism of Action
GIM-531: As a selective Treg inhibitor, GIM-531 aims to reprogram the tumor microenvironment. Tregs are immunosuppressive cells that can hinder the body's anti-tumor immune response. By inhibiting the induction and function of Tregs, GIM-531 is designed to restore the immune system's ability to recognize and eliminate cancer cells.[3][4]
Ipilimumab plus Nivolumab: This combination immunotherapy targets two different immune checkpoint proteins. Ipilimumab blocks CTLA-4, while nivolumab blocks PD-1. Both CTLA-4 and PD-1 are inhibitory receptors on T-cells that, when activated, dampen the immune response. By blocking these checkpoints, the combination therapy enhances the activation and proliferation of T-cells, leading to a more robust anti-tumor immune attack.[8]
Signaling Pathway
The following diagram illustrates the targeted signaling pathway of T-regulatory cells and the proposed mechanism of action for GIM-531.
Caption: T-regulatory cell signaling and GIM-531's inhibitory action.
Quantitative Data Summary
The following tables summarize the available efficacy and safety data for GIM-531 and the standard-of-care combination of ipilimumab plus nivolumab in the context of second-line treatment for metastatic melanoma.
Table 1: Efficacy Data
| Endpoint | GIM-531 | Ipilimumab plus Nivolumab (Second-Line) |
| Overall Response Rate (ORR) | Data not yet available | 28%[9] |
| Progression-Free Survival (PFS) | Data not yet available | Median: 3.0 months[10] |
| Overall Survival (OS) | Data not yet available | Median: 21.7 months[10] |
Note: Data for GIM-531 is pending the results of the ongoing GIM531-CT01 clinical trial. Data for Ipilimumab plus Nivolumab is from the SWOG S1616 trial in patients with metastatic melanoma refractory to PD-1 blockade.
Table 2: Safety Data (Grade 3-4 Treatment-Related Adverse Events)
| Adverse Event | GIM-531 | Ipilimumab plus Nivolumab (Second-Line) |
| Any Grade 3-4 AE | Data not yet available | 57%[9] |
| Treatment Discontinuation due to AEs | Data not yet available | 29%[9] |
Note: Data for GIM-531 is pending the results of the ongoing GIM531-CT01 clinical trial. Data for Ipilimumab plus Nivolumab is from the SWOG S1616 trial.
Experimental Protocols
GIM-531: GIM531-CT01 Clinical Trial
As GIM-531 is an investigational drug currently in a Phase 1/2 trial, a detailed, finalized experimental protocol is not publicly available. The following is a summary of the trial design based on public records.[5][6][7]
-
Study Design: An open-label, multi-center, Phase 1/2 study.
-
Phase 1: Dose escalation of GIM-531 as a single agent to determine safety, tolerability, pharmacokinetics, and pharmacodynamics, and to identify the recommended Phase 2 dose.
-
Phase 2: Evaluation of the efficacy and safety of GIM-531 in specific cohorts, including as a single agent in tumors where Tregs are implicated in immune escape, and in combination with an anti-PD-1 antibody in patients with advanced melanoma that has progressed on prior anti-PD-1 therapy.[1][5]
-
Key Inclusion Criteria: Patients with histologically confirmed locally advanced or metastatic solid tumors that have progressed on standard therapy or for which no standard therapy exists.[5]
Ipilimumab plus Nivolumab: CheckMate 067 Trial Protocol (First-Line)
The CheckMate 067 trial provides a well-documented protocol for the combination of ipilimumab and nivolumab, which is informative for understanding the administration and monitoring of this regimen.[12][13][14][15]
-
Study Design: A Phase 3, randomized, double-blind study.
-
Patient Population: Previously untreated, unresectable Stage III or IV melanoma.
-
Treatment Arms:
-
Nivolumab 1 mg/kg plus ipilimumab 3 mg/kg every 3 weeks for 4 doses, followed by nivolumab 3 mg/kg every 2 weeks.[14]
-
Nivolumab 3 mg/kg every 2 weeks plus placebo.
-
Ipilimumab 3 mg/kg every 3 weeks for 4 doses plus placebo.
-
-
Primary Endpoints: Overall survival and progression-free survival.[12]
-
Key Inclusion Criteria: Age ≥18 years, unresectable Stage III or IV melanoma, ECOG performance status of 0 or 1.[14]
-
Key Exclusion Criteria: Active brain metastases, ocular melanoma, active autoimmune disease.[15]
Experimental Workflow
The diagram below illustrates the workflow of the GIM531-CT01 clinical trial.
Caption: Workflow of the GIM531-CT01 Phase 1/2 Clinical Trial.
GIM-531 represents a novel, first-in-class oral immunotherapy with a distinct mechanism of action targeting Treg-mediated immune suppression. While it is in the early stages of clinical development, its approach holds promise for patients with advanced solid tumors who have limited treatment options. The standard-of-care, such as the combination of ipilimumab and nivolumab, has established efficacy in a subset of these patients but is also associated with significant toxicity. The ongoing GIM531-CT01 trial will be crucial in determining the safety and efficacy profile of GIM-531 and its potential role in the evolving landscape of cancer immunotherapy. Further updates from this trial are eagerly awaited by the scientific and medical communities.
References
- 1. Georgiamune [georgiamune.com]
- 2. oncodaily.com [oncodaily.com]
- 3. Pipeline - Georgiamune [georgiamune.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Phase 1/2, Open-label, Multi-center Study of the Safety, Tolerability, and Efficacy of GIM-531 as a Single Agent and in Combination with Anti-PD-1 in Advanced Solid Tum | Joint Clinical Trials Office [jcto.weill.cornell.edu]
- 7. CareAcross [careacross.com]
- 8. Ipilimumab Plus Nivolumab May Improve Outcomes in Patients With Refractory Metastatic Melanoma, Study Suggests - The ASCO Post [ascopost.com]
- 9. Ipilimumab with or without nivolumab in PD1/PDL1 blockade refractory metastatic melanoma: a randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. GIM-531 by Georgiamune for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 12. targetedonc.com [targetedonc.com]
- 13. A Phase 3, Randomized, Double-Blind Study of Nivolumab Monotherapy or Nivolumab Combined with Ipilimumab Versus Ipilimumab Monotherapy in Subjects with Previously Untreated Unresectable or Metastatic Melanoma. (CheckMate 067: Checkpoint Pathway and Nivolumab Clinical Trial Evaluation 067) | Dana-Farber Cancer Institute [dana-farber.org]
- 14. Nivolumab plus ipilimumab or nivolumab alone versus ipilimumab alone in advanced melanoma (CheckMate 067): 4-year outcomes of a multicentre, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of IRAK4-Targeting Compounds: The Degrader KT-474 versus the Kinase Inhibitor PF-06650833
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical therapeutic target in a range of autoimmune and inflammatory diseases due to its central role in Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.[1][2] This has led to the development of various therapeutic modalities aimed at modulating its activity. This guide provides a detailed, data-driven comparison of two prominent IRAK4-targeting compounds: KT-474, a Proteolysis Targeting Chimera (PROTAC) degrader, and PF-06650833, a small molecule kinase inhibitor. While not structurally identical, their shared target and differing mechanisms of action provide a valuable context for evaluating their respective therapeutic potentials.
KT-474 is a heterobifunctional molecule designed to induce the degradation of the IRAK4 protein, thereby eliminating both its kinase and scaffolding functions.[1][3] In contrast, PF-06650833 acts as a conventional kinase inhibitor, binding to the ATP-binding pocket of IRAK4 to block its enzymatic activity.[4] This fundamental difference in their mechanisms of action forms the basis of this comparative analysis.
Quantitative Performance Data
The following tables summarize the key in vitro performance metrics for KT-474 and PF-06650833 based on publicly available data.
Table 1: In Vitro Degradation and Potency
| Compound | Mechanism of Action | Cell Line | Parameter | Value (nM) | Reference |
| KT-474 | IRAK4 Degrader | THP-1 | DC50 | 8.9 | [5] |
| Human PBMCs | DC50 | 0.88 - 2.1 | [5][6] | ||
| OCI-Ly10 | DC50 | 2 | [7] | ||
| PF-06650833 | IRAK4 Kinase Inhibitor | - | IC50 (enzymatic) | 0.2 | [8] |
| Human PBMCs | IC50 (cellular) | 2.4 | [8] |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.
Table 2: Cellular Activity - Cytokine Inhibition
| Compound | Cell Type | Stimulant | Cytokine | IC50 (nM) | Reference |
| KT-474 | Human PBMCs | R848 (TLR7/8 agonist) | IL-6 | Superior to PF-06650833 | [3] |
| Human PBMCs | LPS (TLR4 agonist) | IL-6 | Superior to PF-06650833 | [3] | |
| Human PBMCs | R848 (TLR7/8 agonist) | IL-8 | Superior to PF-06650833 | [3] | |
| PF-06650833 | Human PBMCs | R848 (TLR7/8 agonist) | IL-6 | 23.8 | [5] |
| Human PBMCs | LPS (TLR4 agonist) | IL-6 | - | [3] |
Mechanism of Action: Degradation vs. Inhibition
The distinct mechanisms of KT-474 and PF-06650833 are central to their differential effects on IRAK4 signaling.
IRAK4 Signaling Pathway and Points of Intervention
IRAK4 is a critical upstream kinase in the MyD88-dependent signaling cascade initiated by TLRs and IL-1Rs. Both KT-474 and PF-06650833 target IRAK4, but at different functional levels.
References
- 1. benchchem.com [benchchem.com]
- 2. interleukin 1 receptor associated kinase 4 | Interleukin-1 receptor-associated kinase (IRAK) family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of KT-531: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step protocol for the proper disposal of KT-531, a potent and selective histone deacetylase 6 (HDAC6) inhibitor. Due to its biological activity, this compound should be handled as a hazardous chemical, and all waste containing this compound must be disposed of following institutional and regulatory guidelines.
Essential Chemical and Safety Data
A thorough understanding of the chemical properties of this compound is fundamental to its safe handling and disposal. As a potent enzyme inhibitor, it is crucial to minimize exposure and prevent its release into the environment.
| Property | Value | Reference |
| Chemical Name | 4-[[cyclopropyl-(2,3,4,5-tetrafluorophenyl)sulfonylamino]methyl]-N-hydroxybenzamide | PubChem CID: 155155639 |
| CAS Number | 2490284-18-7 | ProbeChem |
| Molecular Formula | C17H14F4N2O4S | PubChem CID: 155155639 |
| Molecular Weight | 418.4 g/mol | PubChem CID: 155155639 |
| Solubility | Soluble in DMSO; Insoluble in water and ethanol | Selleck Chemicals |
| Hazard Category | Assumed to be a hazardous compound due to its biological potency. Treat as toxic and environmentally hazardous. | General practice for potent inhibitors |
Experimental Protocol: Step-by-Step Disposal Procedure
Adherence to a strict disposal protocol is essential to mitigate risks. The following procedure outlines the recommended steps for the disposal of waste containing this compound.
1. Personal Protective Equipment (PPE): Before handling any waste containing this compound, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
2. Waste Segregation: All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound (e.g., in DMSO).
-
Contaminated labware (pipette tips, vials, tubes, etc.).
-
Contaminated cleaning materials (wipes, absorbents).
3. Waste Collection and Containment:
-
Solid Waste: Collect all contaminated solid materials in a dedicated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and sealable hazardous waste container. Given its insolubility in water, do not dispose of this compound solutions down the drain.[1]
-
Sharps: Any contaminated sharps (needles, broken glass) must be placed in a designated puncture-proof sharps container for hazardous waste.
4. Labeling: Properly label all waste containers with the words "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
5. Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area. Ensure that the storage location is away from incompatible materials.
6. Final Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal service. Provide them with all necessary information regarding the waste contents.
Mandatory Visualizations
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational pathways for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and operational excellence. Always consult your institution's specific guidelines and the most current Safety Data Sheet (SDS) for any chemical you are working with.
References
Essential Safety and Operational Guide for Handling KT-531
This document provides immediate, essential safety and logistical information for the handling of KT-531, a potent and selective Histone Deacetylase 6 (HDAC6) inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal of this compound.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, adherence to standard laboratory safety protocols is crucial. The following personal protective equipment should be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn. Gloves must be inspected prior to use and replaced if any signs of degradation are present.
-
Body Protection: A laboratory coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If working with the solid form of this compound where dust may be generated, a NIOSH-approved respirator with a particulate filter is recommended.
General Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.
Operational and Disposal Plans
Handling and Storage: this compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Avoid the formation of dust and aerosols. Store the compound in a tightly sealed container in a cool, dry place. For long-term storage, refer to the supplier's recommendations, which are typically -20°C for the solid powder.
Spill Management: In the event of a spill, avoid breathing dust. Wear appropriate PPE and cover the spill with an absorbent material. Collect the absorbed material in a sealed container for disposal.
Disposal: Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the compound to enter drains or waterways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its inhibitory activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC6 | 8.5 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: Cellular Activity of this compound
| Cell Line | IC50 (µM) |
| SUP-T11 | 0.42 |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, as described in the primary literature.
In Vitro HDAC Inhibition Assay: The inhibitory activity of this compound against various HDAC isoforms is determined using a fluorometric assay. Recombinant human HDAC enzymes are incubated with a fluorogenic substrate and varying concentrations of this compound. The reaction is allowed to proceed for a specified time at 37°C. A developer solution is then added to stop the reaction and generate a fluorescent signal. The fluorescence is measured using a microplate reader. The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cell Viability Assay: The effect of this compound on the viability of cancer cell lines is assessed using a resazurin-based assay. Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a serial dilution of this compound for 72 hours. After the incubation period, a resazurin (B115843) solution is added to each well, and the plates are incubated for an additional 4 hours. The fluorescence is measured to determine the number of viable cells. IC50 values are calculated from the resulting dose-response curves.
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound: this compound is a selective inhibitor of HDAC6. HDAC6 is a cytoplasmic enzyme that deacetylates non-histone proteins, including α-tubulin and cortactin. By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates. The hyperacetylation of α-tubulin affects microtubule dynamics, which can disrupt cell division and migration. The hyperacetylation of other HDAC6 substrates can also impact various cellular processes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
